molecular formula C4HCl3N2 B1194397 2,3,5-Trichloropyrazine CAS No. 873-40-5

2,3,5-Trichloropyrazine

Cat. No.: B1194397
CAS No.: 873-40-5
M. Wt: 183.42 g/mol
InChI Key: GBAOOJAWDCNOGO-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyrazine, also known as this compound, is a useful research compound. Its molecular formula is C4HCl3N2 and its molecular weight is 183.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75074. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-8-3(6)4(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCVWLBXEWOGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313927
Record name 2,3,5-Trichloropyrazine
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Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

873-40-5
Record name 2,3,5-Trichloropyrazine
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Record name 2,3,5-Trichloropyrazine
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Record name Trichloropyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5-Trichloropyrazine from Aminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3,5-trichloropyrazine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, aminopyrazine. The synthesis is a multi-step process involving initial chlorination of the pyrazine ring followed by a diazotization and Sandmeyer-type reaction to replace the amino group with a third chlorine atom. This document details the experimental protocols, key reaction parameters, and visual representations of the synthetic route.

Synthetic Strategy Overview

The synthesis of this compound from aminopyrazine is not a direct, single-step conversion. Instead, it necessitates a strategic approach involving the sequential introduction of chlorine atoms onto the pyrazine ring. The most plausible and documented pathway involves two key stages:

  • Dichlorination of 2-Aminopyrazine: The initial step focuses on the regioselective introduction of two chlorine atoms onto the 2-aminopyrazine ring to form 3,5-dichloro-2-aminopyrazine. This is typically achieved using a suitable chlorinating agent.

  • Sandmeyer Reaction of 3,5-Dichloro-2-aminopyrazine: The resulting dichlorinated aminopyrazine then undergoes a Sandmeyer reaction. This classic transformation in aromatic chemistry involves two crucial steps:

    • Diazotization: The primary amino group is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

    • Chloro-dediazoniation: The diazonium group is subsequently replaced by a chlorine atom, usually with the aid of a copper(I) chloride catalyst.

This strategic sequence allows for the controlled synthesis of the desired this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Stage 1: Synthesis of 3,5-Dichloro-2-aminopyrazine

The dichlorination of 2-aminopyrazine is a critical first step. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) is a common and effective choice for this transformation.

Reaction: Chlorination of 2-Aminopyrazine

ParameterValue/Description
Starting Material 2-Aminopyrazine
Reagent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile or Dichloromethane (DCM)
Temperature Typically ambient to slightly elevated temperatures
Reaction Time Monitored by TLC until completion
Work-up Aqueous work-up followed by extraction with an organic solvent
Purification Column chromatography on silica gel

Detailed Protocol:

  • To a stirred solution of 2-aminopyrazine in a suitable solvent such as acetonitrile or dichloromethane, add N-chlorosuccinimide (approximately 2.2 equivalents) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 3,5-dichloro-2-aminopyrazine.

Stage 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of this synthesis, enabling the conversion of the amino group in 3,5-dichloro-2-aminopyrazine to a chlorine atom.[1][2][3]

Reaction: Sandmeyer reaction of 3,5-Dichloro-2-aminopyrazine

ParameterValue/Description
Starting Material 3,5-Dichloro-2-aminopyrazine
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl)
Solvent Aqueous solution
Temperature Diazotization: 0-5 °C; Sandmeyer: Room temperature to 60 °C
Reaction Time Diazotization: ~30 min; Sandmeyer: 1-3 hours
Work-up Extraction with an organic solvent
Purification Distillation or column chromatography

Detailed Protocol:

  • Diazotization:

    • Suspend 3,5-dichloro-2-aminopyrazine in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Chloro-dediazoniation):

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude this compound by distillation or column chromatography.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps and logical flow of the synthesis of this compound from aminopyrazine.

G cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Sandmeyer Reaction cluster_product Final Product Aminopyrazine 2-Aminopyrazine Dichlorination Dichlorination with NCS Aminopyrazine->Dichlorination Intermediate 3,5-Dichloro-2-aminopyrazine Dichlorination->Intermediate Diazotization Diazotization (NaNO₂, HCl) Intermediate->Diazotization Sandmeyer Chloro-dediazoniation (CuCl) Diazotization->Sandmeyer Trichloropyrazine This compound Sandmeyer->Trichloropyrazine

Caption: Synthetic pathway from 2-aminopyrazine to this compound.

G cluster_workflow Experimental Workflow: Sandmeyer Reaction A 1. Suspend 3,5-dichloro-2-aminopyrazine in HCl/water B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ solution dropwise B->C E 5. Add diazonium salt solution to CuCl solution C->E D 4. Prepare CuCl solution in HCl D->E F 6. Warm to RT, then heat to 60 °C E->F G 7. Extraction and Purification F->G H Final Product: this compound G->H

Caption: Step-by-step workflow for the Sandmeyer reaction stage.

Concluding Remarks

The synthesis of this compound from aminopyrazine is a robust and well-established process that relies on fundamental reactions in heterocyclic chemistry. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and chemists to successfully synthesize this important chemical intermediate for applications in drug discovery and development. Further optimization of reaction parameters may be possible depending on the scale and specific laboratory conditions.

References

An In-depth Technical Guide to 2,3,5-Trichloropyridine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: Initial searches for "2,3,5-Trichloropyrazine" yielded limited specific data. However, substantial information is available for the closely related and industrially significant compound, 2,3,5-Trichloropyridine. This guide focuses on the latter, a versatile chemical intermediate pivotal in the development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,3,5-trichloropyridine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2,3,5-Trichloropyridine is a chlorinated derivative of pyridine, presenting as a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₂Cl₃N[2]
Molecular Weight 182.44 g/mol [2]
Melting Point 46-50 °C[2]
Boiling Point 219 °C[2]
Appearance White to off-white crystalline powder
InChI Key CNLIIAKAAMFCJG-UHFFFAOYSA-N[2]

Chemical Reactivity and Key Reactions

The reactivity of 2,3,5-trichloropyridine is primarily dictated by the electron-withdrawing nature of the three chlorine atoms and the nitrogen atom in the pyridine ring. This electronic arrangement makes the carbon atoms susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of 2,3,5-trichloropyridine chemistry, allowing for the sequential replacement of its chlorine atoms. The reactivity of the chlorine atoms is influenced by their position on the pyridine ring. Generally, the chlorine at the 2-position is the most susceptible to substitution due to the activating effect of the adjacent nitrogen atom. The substitution of subsequent chlorine atoms often requires more forcing reaction conditions, such as higher temperatures, due to the deactivating effect of the newly introduced electron-donating group.[3]

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to a diverse array of substituted pyridine derivatives.[4][5] The choice of solvent and base is crucial for controlling the reaction's selectivity and yield.[3][6]

Nucleophilic_Substitution TCP 2,3,5-Trichloropyridine MonoSub Mono-substituted Pyridine TCP->MonoSub Nucleophile 1 (e.g., Amine, Alcohol, Thiol) Base, Solvent DiSub Di-substituted Pyridine MonoSub->DiSub Nucleophile 2 Higher Temperature TriSub Tri-substituted Pyridine DiSub->TriSub Nucleophile 3 Forcing Conditions

Sequential Nucleophilic Substitution on 2,3,5-Trichloropyridine.
Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[7] These reactions enable the introduction of various aryl and heteroaryl groups onto the pyridine ring, significantly expanding the molecular diversity accessible from 2,3,5-trichloropyridine. The selection of the appropriate palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

Cross_Coupling_Reaction TCP 2,3,5-Trichloropyridine CoupledProduct Aryl/Heteroaryl-substituted Pyridine TCP->CoupledProduct Pd Catalyst, Ligand, Base BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->CoupledProduct

Suzuki-Miyaura Cross-Coupling of 2,3,5-Trichloropyridine.
Reduction (Dechlorination)

The chlorine atoms of 2,3,5-trichloropyridine can be selectively or fully removed through reduction reactions. This process, often employing reducing agents like zinc dust in the presence of an acid or base, can yield partially or fully dechlorinated pyridines.[1][8] The extent of dechlorination can be controlled by the reaction conditions, including the strength of the reducing agent and the reaction time.

Experimental Protocols

Detailed methodologies for key reactions involving 2,3,5-trichloropyridine are provided below as examples. Researchers should adapt these protocols based on the specific substrates and desired outcomes.

Synthesis of 2,3,5-Trichloropyridine via Reductive Dechlorination of Pentachloropyridine

This protocol describes the preparation of 2,3,5-trichloropyridine by the reduction of pentachloropyridine using zinc dust in an alkaline medium.[1]

Materials:

  • Pentachloropyridine

  • Toluene

  • 8N Sodium Hydroxide

  • Zinc dust

Procedure:

  • In a 5-liter, three-necked flask equipped with a reflux condenser, heater, thermometer, and mechanical stirrer, combine 251 grams (1.0 mole) of pentachloropyridine, 500 milliliters of toluene, and 1.25 liters of 8N sodium hydroxide.

  • Heat the mixture to 90°C with stirring.

  • Add 260 grams (4.0 gram atoms) of zinc dust to the mixture.

  • Reflux the mixture for 2 hours and 45 minutes, maintaining a pH of 14-15.

  • Cool the reaction mixture to room temperature and filter to remove insoluble materials.

  • The filtrate contains the desired 2,3,5-trichloropyridine, which can be further purified by standard methods.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup PCP Pentachloropyridine Mix Mix Reactants PCP->Mix Toluene Toluene Toluene->Mix NaOH 8N Sodium Hydroxide NaOH->Mix Zinc Zinc Dust AddZinc Add Zinc Dust Zinc->AddZinc Heat Heat to 90°C Mix->Heat Heat->AddZinc Reflux Reflux for 2h 45min AddZinc->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Cool->Filter Purify Purification Filter->Purify Product 2,3,5-Trichloropyridine Purify->Product

Workflow for the Synthesis of 2,3,5-Trichloropyridine.
Nucleophilic Substitution with an Amine

This generalized protocol outlines the reaction of a chlorotriazine with an amine, which can be adapted for 2,3,5-trichloropyridine.[4] The temperature control is critical for selective substitution.

Materials:

  • 2,3,5-Trichloropyridine

  • Amine (nucleophile)

  • N,N-diisopropylethylamine (DIEA) or other suitable base

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) as solvent

Procedure for Mono-substitution:

  • Dissolve 2,3,5-trichloropyridine (1.0 eq) in the chosen solvent and cool the solution to 0°C.

  • Add the amine (1.0 eq) to the stirring solution, followed by the dropwise addition of DIEA (1.0 eq).

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water to remove salts, followed by drying and concentration of the organic phase.

  • The crude product can be purified by recrystallization or column chromatography.

For subsequent substitutions, the temperature is typically raised to room temperature or higher. [9]

Applications in Research and Development

2,3,5-Trichloropyridine is a valuable building block in the synthesis of a wide range of biologically active molecules. It serves as a key intermediate in the production of:

  • Agrochemicals: Including herbicides and fungicides, where the pyridine scaffold is crucial for their activity.

  • Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients (APIs), contributing to the development of anti-inflammatory and antimicrobial agents.

The ability to selectively functionalize the three positions of the pyridine ring allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

References

Navigating the Scarcity of Data: A Technical Guide to 2,3,5-Trichloropyrazine and the Broader Class of Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the compound 2,3,5-Trichloropyrazine. It is important to note that publicly available data for this specific isomer is limited. Consequently, this document provides the available information on this compound and expands upon the topic by offering a comprehensive overview of the synthesis, properties, and biological significance of the broader class of chloropyrazines, which are of significant interest in medicinal chemistry.

This compound: An Enigmatic Isomer

This compound is a halogenated heterocyclic compound. While its existence is confirmed, detailed experimental data remains scarce in scientific literature and commercial databases.

Molecular Structure and Identification

The molecular structure of this compound consists of a pyrazine ring substituted with three chlorine atoms at the 2, 3, and 5 positions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4HCl3N2PubChem[1]
PubChem CID 4051576PubChem[1]
CAS Number Not readily available in searched databases

The Chemistry of Chloropyrazines: A Versatile Scaffold

The pyrazine ring is a key structural motif in many biologically active molecules, including some vitamins and approved drugs.[2] The introduction of chlorine atoms to the pyrazine core creates a versatile chemical scaffold. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring makes the carbon atoms susceptible to nucleophilic substitution, a key reaction in the synthesis of diverse pyrazine derivatives.

General Synthetic Approaches to Chloropyrazines

The synthesis of specific chloropyrazine isomers can be challenging. General methodologies often involve the chlorination of pyrazine precursors or the cyclization of appropriately substituted acyclic starting materials. For instance, the synthesis of substituted chloropyrazines can begin from compounds like 3-chloropyrazine-2-carbonitrile, which can then undergo further modifications.[3]

Example Experimental Protocol: Synthesis of Substituted Benzylaminopyrazine-2-carboxamides

While a specific protocol for this compound is not available, the following is an example of a typical nucleophilic substitution reaction on a chloropyrazine core, which could be adapted for related syntheses. This protocol describes the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide.

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • Substituted benzylamine

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-Chloropyrazine-2-carboxamide (1.27 mmol) in THF (20 mL) in a round-bottom flask.

  • Add two equivalents of the desired substituted benzylamine and an equimolar amount of triethylamine to the solution.

  • Heat the reaction mixture to 70°C under reflux with continuous stirring in an oil bath for 15 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

This protocol is adapted from a published procedure for the synthesis of related compounds and serves as a general guideline.[4]

Biological Significance and Drug Development Potential of Substituted Pyrazines

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][5][6] The introduction of substituents, such as chlorine atoms, allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules.

Substituted pyrazines have demonstrated a broad spectrum of activities, including:

  • Antimicrobial and Antitubercular: Pyrazinamide is a frontline drug for the treatment of tuberculosis, and numerous other pyrazine derivatives have been investigated for their activity against various bacterial and mycobacterial strains.[7]

  • Anticancer: A variety of pyrazine-containing compounds have shown promise as anticancer agents by targeting different cellular pathways.[8]

  • Anti-inflammatory: Certain pyrazine derivatives have exhibited anti-inflammatory properties.[5]

The chlorine atoms on a trichloropyrazine, such as the 2,3,5-isomer, serve as reactive handles for the synthesis of a library of new derivatives. These derivatives can then be screened for various biological activities, a common strategy in drug discovery.

Conceptual Workflow for Chloropyrazine-Based Drug Discovery

The following diagram illustrates a general workflow for the synthesis and evaluation of a library of pyrazine derivatives starting from a polychlorinated pyrazine scaffold.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation A This compound Scaffold B Nucleophilic Aromatic Substitution (Diverse Nucleophiles: Amines, Alcohols, Thiols) A->B C Library of Substituted Pyrazine Derivatives B->C D High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity Assays) C->D Compound Library E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G H New Drug Candidate G->H

A conceptual workflow for the discovery of new drug candidates from a chloropyrazine scaffold.

Conclusion and Future Directions

While this compound remains a poorly characterized compound, its potential as a synthetic intermediate in drug discovery is significant, given the established biological importance of the substituted pyrazine scaffold. Future research efforts are needed to elucidate its physicochemical properties, develop efficient and selective synthetic routes, and explore the pharmacological activities of its derivatives. For researchers in medicinal chemistry, the broader class of chloropyrazines offers a fertile ground for the development of novel therapeutic agents.

References

Exploratory Reactions of 2,3,5-Trichloropyrazine with Nucleophiles: A Review of Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloropyrazine stands as a potentially versatile scaffold in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, further activated by the presence of three chlorine atoms, suggests a high susceptibility to nucleophilic aromatic substitution (SNAr). This technical guide aims to provide a comprehensive overview of the exploratory reactions of this compound with various nucleophiles. However, a thorough review of publicly available scientific literature and patent databases reveals a significant scarcity of specific experimental data for this particular starting material. While the general principles of SNAr on related chloro- and polychloro- N-heterocycles are well-established, detailed protocols, quantitative yields, and regioselectivity studies for this compound remain largely undocumented.

This guide will, therefore, focus on the foundational principles of nucleophilic substitution on chloropyrazines, drawing parallels from more extensively studied analogues like 2,5-dichloropyrazine, to predict the expected reactivity and potential synthetic pathways involving this compound. The content herein is intended to serve as a foundational resource to guide future experimental work in this promising, yet underexplored, area of heterocyclic chemistry.

Introduction to Nucleophilic Aromatic Substitution on Pyrazines

The pyrazine ring is an important structural motif found in numerous biologically active compounds and functional materials. The introduction of substituents onto the pyrazine core is a key strategy in the development of new chemical entities with tailored properties. Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of halogenated pyrazines.

The reactivity of chloropyrazines in SNAr reactions is governed by the electron-deficient character of the aromatic ring, which is caused by the presence of the two nitrogen atoms. This electron deficiency facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

For polychlorinated pyrazines, such as this compound, the regioselectivity of the substitution becomes a critical aspect. The positions of the nitrogen atoms and the existing chlorine substituents influence the electrophilicity of the different carbon centers, leading to preferential attack at specific sites.

Predicted Reactivity of this compound

Based on the electronic properties of the pyrazine ring and the principles of SNAr, the three chlorine atoms in this compound are not electronically equivalent. The carbon atoms at positions 2 and 5 are situated adjacent to a nitrogen atom, which significantly increases their electrophilicity. The carbon at position 3 is flanked by two carbon atoms. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C-2 and C-5 positions.

The relative reactivity of the C-2 and C-5 positions would be expected to be similar, and monosubstitution may lead to a mixture of 2-substituted-3,5-dichloropyrazine and 5-substituted-2,3-dichloropyrazine. The regioselectivity of the first substitution can often be influenced by the nature of the nucleophile and the reaction conditions. Subsequent substitutions would be influenced by the electronic nature of the newly introduced group.

G start This compound mono_sub Monosubstituted Dichloropyrazine (Mixture of Isomers) start->mono_sub + Nucleophile (1 eq) di_sub Disubstituted Monochloropyrazine mono_sub->di_sub + Nucleophile (1 eq) tri_sub Trisubstituted Pyrazine di_sub->tri_sub + Nucleophile (1 eq)

Caption: A generalized experimental workflow for the amination of this compound.

Predicted Experimental Protocol (Hypothetical): To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be added the amine nucleophile (1.0-1.2 eq) and a base, such as potassium carbonate or triethylamine (1.5-2.0 eq). The reaction mixture would likely require heating to achieve a reasonable reaction rate. Progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent. Purification by column chromatography or recrystallization would be expected to yield the aminated pyrazine product.

Data Presentation (Hypothetical):

Nucleophile (R-NH2) Product(s) Reaction Conditions Yield (%)
Aniline 2-Anilino-3,5-dichloropyrazine / 5-Anilino-2,3-dichloropyrazine DMF, K2CO3, 100 °C, 12 h Data not available

| Morpholine | 2-Morpholino-3,5-dichloropyrazine / 5-Morpholino-2,3-dichloropyrazine | DMSO, Et3N, 80 °C, 8 h | Data not available |

Reactions with Alkoxide Nucleophiles

The reaction of chloropyrazines with alkoxides, such as sodium methoxide or ethoxide, is a common method for introducing alkoxy groups.

Predicted Experimental Protocol (Hypothetical): To a solution of the alcohol (e.g., methanol, ethanol) would be added a strong base, such as sodium hydride, to generate the corresponding alkoxide in situ. A solution of this compound (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) would then be added dropwise at a controlled temperature, likely starting at 0 °C and allowing it to warm to room temperature. The reaction would be monitored by TLC. Upon completion, the reaction would be quenched with a saturated aqueous solution of ammonium chloride and the product extracted. Purification would likely involve column chromatography.

Data Presentation (Hypothetical):

Nucleophile (R-ONa) Product(s) Reaction Conditions Yield (%)
Sodium Methoxide 2-Methoxy-3,5-dichloropyrazine / 5-Methoxy-2,3-dichloropyrazine THF, 0 °C to rt, 6 h Data not available

| Sodium Ethoxide | 2-Ethoxy-3,5-dichloropyrazine / 5-Ethoxy-2,3-dichloropyrazine | Ethanol, reflux, 10 h | Data not available |

Reactions with Thiolate Nucleophiles

Thiolates are potent nucleophiles and are expected to readily displace the chlorine atoms of this compound.

Predicted Experimental Protocol (Hypothetical): A thiol (e.g., thiophenol) would be dissolved in a polar aprotic solvent like DMF, and a base such as sodium hydride or potassium carbonate would be added to generate the thiolate. This compound (1.0 eq) would then be added, and the reaction mixture would be stirred at room temperature or with gentle heating. The progress of the reaction would be followed by TLC. Workup would involve quenching with water, extraction, and subsequent purification of the resulting thioether.

Data Presentation (Hypothetical):

Nucleophile (R-SNa) Product(s) Reaction Conditions Yield (%)
Sodium Thiophenoxide 2-(Phenylthio)-3,5-dichloropyrazine / 5-(Phenylthio)-2,3-dichloropyrazine DMF, K2CO3, 50 °C, 4 h Data not available

| Sodium Ethanethiolate | 2-(Ethylthio)-3,5-dichloropyrazine / 5-(Ethylthio)-2,3-dichloropyrazine | DMF, NaH, rt, 3 h | Data not available |

Conclusion and Future Outlook

While this compound holds significant promise as a building block in synthetic chemistry, the lack of published experimental data on its reactions with nucleophiles presents a clear knowledge gap. The information provided in this guide, based on the established principles of SNAr on related heterocyclic systems, is intended to serve as a starting point for researchers interested in exploring the chemistry of this compound.

Future work should focus on systematically investigating the reactions of this compound with a diverse range of nucleophiles. Key areas of investigation should include:

  • Regioselectivity: Detailed studies to determine the preferred site of initial nucleophilic attack and the factors that influence it.

  • Reaction Optimization: Systematic optimization of reaction conditions (solvent, base, temperature, and reaction time) to achieve high yields and selectivity for mono-, di-, and tri-substituted products.

  • Product Characterization: Thorough characterization of the resulting products using modern spectroscopic techniques (NMR, MS, IR) and elemental analysis.

By undertaking such exploratory studies, the scientific community can unlock the full synthetic potential of this compound and pave the way for the development of novel compounds with valuable applications in drug discovery and materials science.

An In-depth Technical Guide on the Physical Properties of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting and boiling points, of 2,3,5-trichloropyrazine. A comprehensive search of available scientific literature and chemical databases indicates a notable lack of experimentally determined values for these specific physical constants. This document outlines the challenges in sourcing this data and provides detailed, generalized experimental protocols for determining the melting and boiling points of organic compounds, which can be applied to this compound. Additionally, a representative logical workflow for the synthesis of substituted chloropyrazines is provided to illustrate a relevant chemical process.

Physical Properties of this compound

A thorough investigation of scientific databases and supplier information did not yield specific, experimentally verified data for the melting and boiling points of this compound. The PubChem database assigns the compound the Chemical Abstracts Service (CAS) number 35339-47-2; however, associated physical property data is not available.[1]

It is crucial to distinguish this compound from the similarly named but structurally distinct compound, 2,3,5-trichloropyridine. The latter has well-documented physical properties, with a melting point in the range of 46-52°C and a boiling point of 219°C.[2][3][4] Due to the differences in the heterocyclic core (pyrazine vs. pyridine), these values should not be considered representative for this compound.

Given the absence of specific data, this guide provides the necessary experimental protocols for the determination of these properties in a laboratory setting.

Data Presentation

As no quantitative data for the melting and boiling points of this compound could be sourced, a comparative data table cannot be provided.

Experimental Protocols

The following sections detail standardized methods for the determination of the melting and boiling points of solid organic compounds. These protocols are generally applicable and can be employed for the characterization of this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting range.[5][6]

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline this compound should be finely powdered. The sample must be completely dry.[5]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

  • Approximate Melting Point Determination: A preliminary, rapid heating of the sample is conducted to determine an approximate melting range.[7]

  • Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.[6]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Protocol: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube).[9]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[8][9]

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.[8]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.[10]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Visualization of a Relevant Chemical Pathway

Due to the limited information on specific signaling pathways involving this compound, a generalized logical workflow for the synthesis of substituted chloropyrazines is presented below. This illustrates a common synthetic strategy for this class of compounds.

Synthesis_Workflow Start Starting Material: 2,5-Dichloropyrazine Reaction1 Nucleophilic Aromatic Substitution (SNAr) Start->Reaction1 Intermediate Mono-substituted Chloropyrazine Reaction1->Intermediate Reaction2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Reaction2 Product Di-substituted Pyrazine Derivative Reaction2->Product

Caption: Generalized synthetic workflow for substituted pyrazines.

References

Quantum Chemical Blueprint of 2,3,5-Trichloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations pertinent to the study of 2,3,5-trichloropyrazine, a molecule of interest in various chemical and pharmaceutical domains. By leveraging computational chemistry, a profound understanding of the molecule's structural, electronic, and spectroscopic properties can be achieved, offering valuable insights for drug design and materials science.

Core Computational Protocols

The theoretical investigation of this compound typically employs Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is crucial as all subsequent calculations are performed on this optimized structure.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is the most common approach. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-311G(d,p) or a Dunning-type basis set like cc-pVTZ is generally sufficient to provide accurate geometries.

  • Procedure: An initial guess for the molecular structure of this compound is created. A geometry optimization calculation is then performed, which iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The process is complete when the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Same as for geometry optimization.

  • Method: The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) used for the geometry optimization must be employed for consistency.

  • Procedure: The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

Electronic Property Calculations

Understanding the electronic structure of this compound is vital for predicting its reactivity and intermolecular interactions. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol: Electronic Property Analysis

  • Software: Same as above.

  • Method: The analysis is performed on the optimized geometry using the same DFT method and basis set.

  • Procedure: The energies of the molecular orbitals are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Data Presentation: Calculated Properties of Chlorinated Pyrazines

Table 1: Optimized Geometrical Parameters (Representative)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C1.39 - 1.41C-N-C115 - 117
C-N1.32 - 1.34N-C-C121 - 123
C-H1.08 - 1.09C-C-Cl119 - 121
C-Cl1.72 - 1.74H-C-C119 - 121

Note: These are typical ranges observed in DFT calculations of chlorinated pyrazines.

Table 2: Calculated Vibrational Frequencies (Representative Major Modes)

Wavenumber (cm⁻¹) (Scaled)Assignment
~3100C-H stretching
~1550C=C/C=N ring stretching
~1200C-H in-plane bending
~1100C-Cl stretching
~800Ring breathing
~600C-Cl bending

Note: These are approximate frequencies for characteristic vibrational modes.

Table 3: Calculated Electronic Properties (Representative)

PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Note: These values are typical for chlorinated pyrazine derivatives and can vary with the level of theory.

Visualizing the Computational Workflow and Molecular Properties

To better illustrate the process and the relationships between calculated parameters, the following diagrams are provided.

Quantum_Chemical_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Input_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Computational_Parameters Method: DFT (e.g., B3LYP) Basis Set: (e.g., 6-311G(d,p)) Computational_Parameters->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Structure Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra IR & Raman Spectra (Frequencies, Intensities) Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Properties (HOMO, LUMO, etc.) Electronic_Properties->Electronic_Data

Caption: Workflow for Quantum Chemical Calculations.

Calculated_Properties_Relationship cluster_derived_properties Derived Properties cluster_applications Applications Optimized_Geometry Optimized Molecular Geometry Vibrational_Properties Vibrational Properties (IR/Raman Spectra) Optimized_Geometry->Vibrational_Properties Electronic_Properties Electronic Properties (HOMO-LUMO, Reactivity) Optimized_Geometry->Electronic_Properties Spectroscopic_Properties Spectroscopic Signatures (NMR, UV-Vis) Vibrational_Properties->Spectroscopic_Properties Electronic_Properties->Spectroscopic_Properties Drug_Design Drug Design & Development Electronic_Properties->Drug_Design Materials_Science Materials Science Electronic_Properties->Materials_Science Spectroscopic_Properties->Drug_Design Spectroscopic_Properties->Materials_Science

Caption: Interrelation of Calculated Molecular Properties.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental avenue to explore the fundamental properties of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, enable the detailed characterization of its geometry, vibrational modes, and electronic structure. While the presented quantitative data is based on closely related molecules due to a lack of specific literature on this compound, it serves as a valuable reference point for researchers. The insights gained from such computational studies are instrumental in guiding synthetic efforts, understanding intermolecular interactions, and ultimately accelerating the development of new pharmaceuticals and materials.

Initial purity assessment of synthesized 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Purity Assessment of Synthesized 2,3,5-Trichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of heterocyclic compounds such as this compound is a critical step in the development of novel pharmaceuticals and agrochemicals. The purity of such intermediates is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active ingredient. This technical guide provides a comprehensive overview of the essential analytical methodologies for the initial purity assessment of newly synthesized this compound. It includes detailed experimental protocols for chromatographic, spectroscopic, and thermal analysis techniques, presents data in a structured format for clarity, and illustrates key workflows and logical relationships using diagrams.

Introduction: Synthesis Context and Potential Impurities

To effectively assess the purity of a compound, one must consider the potential impurities that may arise from its synthesis. A plausible synthetic route for this compound involves the direct chlorination of a pyrazine precursor, such as 2-aminopyrazine, using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

This process can lead to several types of impurities, including:

  • Starting Materials: Unreacted 2-aminopyrazine.

  • Intermediates: Partially chlorinated pyrazines (e.g., 2-amino-3,5-dichloropyrazine).

  • Over-chlorinated Byproducts: Tetrachloropyrazine.

  • Isomeric Byproducts: Other trichloropyrazine isomers, if the reaction conditions are not precisely controlled.

  • Residual Solvents and Reagents: High-boiling point solvents or remnants of the chlorinating agents.

A robust analytical workflow is therefore essential to identify and quantify these potential contaminants.

Analytical Methodologies and Experimental Protocols

A multi-pronged analytical approach is required for a thorough purity assessment. The following sections detail the core techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying and quantifying volatile and thermally stable compounds, making it ideal for analyzing this compound and related volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., Quadrupole or Ion Trap).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode at 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated based on the relative peak area percentage.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and precise method for quantifying the main component and non-volatile or thermally sensitive impurities.

Experimental Protocol: HPLC-UV

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile. Further dilute to 0.1 mg/mL with the mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity using the area percent method. The main peak's area is expressed as a percentage of the total area of all observed peaks.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the target compound and can reveal the presence of structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Spectrometer Conditions:

    • ¹H NMR: Acquire standard proton spectra to observe the chemical shift and multiplicity of the single aromatic proton.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify the number and type of carbon atoms.

  • Data Analysis: Confirm the structure by comparing the observed chemical shifts to expected values. The presence of unexpected signals may indicate impurities. For this compound, a single proton singlet is expected in the aromatic region (δ 8.0-8.5 ppm).

2.3.2. Mass Spectrometry (MS)

Direct infusion or LC-MS analysis confirms the molecular weight of the synthesized compound. The isotopic pattern is a key confirmation point for chlorinated compounds.

Experimental Protocol: MS

  • Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the sample in methanol or acetonitrile.

  • Analysis: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Verify the molecular weight (182.4 g/mol for C₄HCl₃N₂). Crucially, confirm the characteristic isotopic cluster for three chlorine atoms (M, M+2, M+4, M+6) with approximate relative intensities of 100:98:32:3.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to determine the melting point and assess the purity of crystalline solids.

Experimental Protocol: DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 100°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp melting peak is indicative of high purity. Purity can also be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

Data Presentation and Interpretation

Quantitative data from the analyses should be summarized in tables for straightforward comparison and reporting.

Table 1: Example GC-MS Purity Analysis Data

Retention Time (min)Peak Area (%)Tentative IdentificationConfirmation
8.520.45Dichloropyrazine IsomerMS Library Match
10.2199.20This compoundMS Match, Isotopic Pattern
11.890.35TetrachloropyrazineMS Library Match

Table 2: Example HPLC-UV Purity Analysis Data

Retention Time (min)Peak Area (mAU*s)Area (%)
2.8815.60.31
4.155012.399.55
5.029.90.14
Total 5037.8 100.00

Table 3: Expected NMR and MS Characterization Data

TechniqueParameterExpected Result for this compound
¹H NMR (CDCl₃)Chemical Shift~8.3 ppm (singlet, 1H)
¹³C NMR (CDCl₃)Chemical Shifts4 distinct signals in the aromatic region
MS (EI)Molecular Ion (m/z)182, 184, 186, 188 (isotopic cluster)
MS (EI)Key FragmentsFragments corresponding to loss of Cl atoms

Table 4: Example DSC Thermal Analysis Data

ParameterObserved ValueInterpretation
Melting Onset53.8°CStart of melting transition
Melting Peak55.1°CIndicative of the melting point
ΔH (Enthalpy of Fusion)110.5 J/gEnergy absorbed during melting
Purity (van't Hoff)99.3%High thermal purity

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and the interplay between different analytical techniques.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Initial Purity Assessment Synthesis Chlorination of Pyrazine Precursor Workup Quenching, Extraction, & Solvent Removal Synthesis->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Purified Purified Solid Purify->Purified GCMS GC-MS (Volatile Impurities) Purified->GCMS HPLC HPLC-UV (Purity Assay) Purified->HPLC NMR NMR (Structure ID) Purified->NMR DSC DSC (Thermal Purity) Purified->DSC Final Final Report: Purity > 99% GCMS->Final HPLC->Final NMR->Final DSC->Final

Caption: Synthesis, purification, and analytical assessment workflow.

Analytical_Synergy cluster_separation Separation & Quantification cluster_identification Structural Identification cluster_physical Physical & Thermal Properties GC Gas Chromatography (GC) Separates volatile compounds Quant Purity (%) by Peak Area GC->Quant MS Mass Spectrometry (MS) Gives MW & Isotopic Pattern GC->MS GC-MS Coupling HPLC Liquid Chromatography (HPLC) Separates by polarity HPLC->Quant HPLC->MS LC-MS Coupling Identity Confirmed Identity: This compound MS->Identity NMR NMR Spectroscopy Confirms molecular structure NMR->Identity Properties Melting Point & Thermal Purity DSC Differential Scanning Calorimetry (DSC) DSC->Properties

Caption: Synergy between analytical techniques for purity assessment.

Conclusion

The initial purity assessment of synthesized this compound requires a meticulous and multi-faceted analytical strategy. No single technique is sufficient to provide a complete purity profile. By combining the separation power of chromatography (GC and HPLC), the definitive structural information from spectroscopy (NMR and MS), and the thermal properties measured by DSC, researchers can confidently determine the identity, strength, and purity of their synthesized material. This rigorous approach is fundamental to ensuring the quality and reliability of intermediates used in research and development.

Methodological & Application

Application Notes and Protocols: 2,3,5-Trichloropyrazine as a Versatile Building Block in Medicinal Chemistry for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,5-trichloropyrazine as a key starting material for the synthesis of potent and selective kinase inhibitors, with a particular focus on Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as an excellent scaffold for the development of novel kinase inhibitors. Its three chlorine atoms offer sites for sequential and regioselective nucleophilic substitution, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, facilitating the introduction of various pharmacophoric elements.

Application: Synthesis of GSK-3β Inhibitors

A notable application of this compound is in the synthesis of a series of potent and selective inhibitors of GSK-3β, a key enzyme implicated in the pathology of Alzheimer's disease. The pyrazine core acts as a bioisostere for other heterocyclic systems found in known kinase inhibitors, offering a novel chemical space for drug discovery.

The following table summarizes the in vitro activity of a series of pyrazine-based GSK-3β inhibitors synthesized from this compound. The data highlights the impact of substitutions on the pyrazine core on inhibitory potency (IC50) and selectivity against other kinases, such as Cyclin-Dependent Kinase 2 (CDK2).

Compound IDR1R2GSK-3β IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/GSK-3β)
1 HH300--
2 FH1.3--
3 CH3H0.46--
4 CF3H1.1--
5 CH3CH31.5>30000>20000
6 HF9--
7 HCH36.3--
8 HH2--
9 HH18--
10 HH4.9--

Data extracted from a study on pyrazine ATP-competitive inhibitors.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of substituted pyrazine derivatives from this compound, based on common nucleophilic aromatic substitution (SNAr) reactions.

Protocol 1: Mono-substitution of this compound with an Amine

This protocol describes the selective replacement of one chlorine atom of this compound with an amine nucleophile.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add the desired amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIPEA (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired mono-substituted aminopyrazine.

Protocol 2: Di-substitution of this compound

This protocol outlines the further substitution of a second chlorine atom from the mono-substituted intermediate.

Materials:

  • Mono-amino-dichloropyrazine intermediate from Protocol 1

  • Second nucleophile (e.g., another amine, thiol, or alcohol) (1.0 - 1.5 equivalents)

  • Appropriate solvent (e.g., DMF, Dioxane, or THF)

  • Suitable base (e.g., DIPEA, potassium carbonate, or sodium hydride for alcohols/thiols)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the mono-amino-dichloropyrazine intermediate (1.0 equivalent) in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the second nucleophile (1.0 - 1.5 equivalents) and the appropriate base. The choice of base and reaction conditions (temperature, time) will depend on the nucleophilicity of the second reactant.

  • Heat the reaction mixture as required (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • After completion, perform an aqueous work-up similar to Protocol 1.

  • Purify the resulting di-substituted pyrazine derivative using silica gel column chromatography.

Visualizations

Signaling Pathway

The following diagram illustrates the role of GSK-3β in the context of Alzheimer's disease pathology, a key pathway targeted by inhibitors derived from this compound.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects in Alzheimer's Wnt Wnt Dsh Dsh Wnt->Dsh activates Insulin Insulin PI3K PI3K Insulin->PI3K activates Akt Akt PI3K->Akt activates GSK3B GSK-3β Akt->GSK3B inhibits Dsh->GSK3B inhibits Tau Tau Protein GSK3B->Tau phosphorylates Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Beta_Catenin_Deg β-catenin Degradation Beta_Catenin->Beta_Catenin_Deg

Caption: GSK-3β signaling in Alzheimer's disease.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

Synthesis_Workflow Start This compound Step1 First Nucleophilic Substitution (SNAr) Start->Step1 Intermediate1 Mono-substituted Dichloropyrazine Step1->Intermediate1 Step2 Second Nucleophilic Substitution (SNAr) Intermediate1->Step2 Intermediate2 Di-substituted Monochloropyrazine Step2->Intermediate2 Step3 Third Nucleophilic Substitution or Cross-Coupling Intermediate2->Step3 Final_Compound Final Pyrazine Derivative Step3->Final_Compound Screening Biological Screening (e.g., Kinase Assay) Final_Compound->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Step1 Iterative Design

Caption: Synthetic workflow for pyrazine inhibitors.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyrazine is a highly reactive and versatile scaffold for the synthesis of novel heterocyclic compounds. The electron-deficient nature of the pyrazine ring, further activated by three chlorine atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable building block in the design and synthesis of new pharmaceutical agents and other functional organic materials. The pyrazine core is a common motif in many biologically active molecules.

These application notes provide a comprehensive overview of the expected reactivity and general protocols for conducting SNAr reactions on this compound with common nucleophiles such as amines, alkoxides, and thiols. Due to the limited specific literature on this particular trifunctionalized pyrazine, the following protocols and regioselectivity discussions are based on established principles of SNAr on analogous chloropyrazines and other electron-deficient chloro-N-heterocycles.

Regioselectivity of Nucleophilic Aromatic Substitution on this compound

The regioselectivity of the first nucleophilic substitution on this compound is dictated by the electronic effects of the two ring nitrogen atoms. The positions ortho and para to the nitrogen atoms are the most activated towards nucleophilic attack. In this compound, the C-2 and C-5 positions are electronically activated. The C-2 position is ortho to one nitrogen and para to the other, while the C-5 position is ortho to one nitrogen. The C-3 position is meta to both nitrogens and is therefore the least activated.

Based on studies of similar heterocyclic systems, the first nucleophilic substitution is expected to occur preferentially at the C-2 position . This is because the C-2 position is flanked by a nitrogen atom and a chlorine atom, and it is also para to the other nitrogen atom, providing significant electronic activation. The second substitution would then likely occur at the C-5 position, followed by the much less reactive C-3 position under more forcing conditions.

Predicted regioselectivity of the first nucleophilic substitution.

Application Notes and Protocols

The following sections provide generalized protocols for the reaction of this compound with various nucleophiles. The reaction conditions are based on those typically employed for SNAr reactions on other chloropyrazines and related heterocycles. Optimization of these conditions for specific substrates is recommended.

Reaction with Amines

Application Notes: The reaction of this compound with primary and secondary amines is expected to proceed readily. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is generally required to neutralize the HCl generated during the reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are suitable for these reactions. The temperature can be controlled to favor mono-substitution, which typically occurs at or below room temperature. Di-substitution may require heating.

ParameterTypical ConditionsNotes
Nucleophile Primary or secondary amine (1.0-1.2 eq.)Excess amine can sometimes be used as the base.
Solvent DMF, DMSO, AcetonitrileAnhydrous conditions are recommended.
Base DIPEA, K₂CO₃ (1.5-2.0 eq.)To scavenge the HCl byproduct.
Temperature 0 °C to 80 °CLower temperatures favor mono-substitution.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.
Yield Moderate to HighDependent on the nucleophilicity of the amine.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyrazine (Representative)

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq.).

  • Add potassium carbonate (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,5-dichloropyrazine derivative.

Reaction with Alkoxides

Application Notes: Alkoxides, such as sodium methoxide or ethoxide, are potent nucleophiles that react readily with this compound. The reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent. Careful control of stoichiometry and temperature is crucial to achieve mono-substitution, as di- and tri-substituted products can form easily.

ParameterTypical ConditionsNotes
Nucleophile Sodium alkoxide (1.0 eq.)Prepared in situ from the corresponding alcohol and a strong base (e.g., NaH).
Solvent Corresponding alcohol, THF, DMFAnhydrous conditions are essential.
Temperature 0 °C to refluxLower temperatures favor mono-substitution.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS.
Yield Good to ExcellentAlkoxides are generally very reactive.

Experimental Protocol: Synthesis of 2-Alkoxy-3,5-dichloropyrazine (Representative)

  • To a solution of the desired alcohol (e.g., methanol) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • To this solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Thiols

Application Notes: Thiols are excellent nucleophiles and their corresponding thiolates react efficiently with chloropyrazines. The thiolate is typically generated in situ using a base such as sodium hydride, potassium carbonate, or a tertiary amine. The reactions are usually conducted in polar aprotic solvents.

ParameterTypical ConditionsNotes
Nucleophile Thiol (1.0-1.2 eq.)Thiolate is generated in situ.
Solvent DMF, THF, AcetonitrileAnhydrous conditions are preferred.
Base NaH, K₂CO₃, DIPEA (1.1-1.5 eq.)To deprotonate the thiol.
Temperature Room temperature to 60 °CGenerally proceeds smoothly at room temperature.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS.
Yield Good to ExcellentThiols are highly nucleophilic.

Experimental Protocol: Synthesis of 2,5-Dichloro-3-(organothio)pyrazine (Representative)

  • To a solution of the desired thiol (1.1 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for the nucleophilic aromatic substitution on this compound.

G cluster_workflow General SNAr Workflow A Reactant Preparation (this compound, Nucleophile, Solvent, Base) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column chromatography, Recrystallization) D->E F Product Characterization (NMR, MS) E->F

A generalized experimental workflow for SNAr reactions.
Conceptual Signaling Pathway

Derivatives of this compound can be explored as inhibitors of various signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where a synthesized pyrazine derivative acts as a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Pyrazine_Derivative Pyrazine Derivative (Kinase Inhibitor) Pyrazine_Derivative->Kinase_A Inhibition

A conceptual signaling pathway showing kinase inhibition.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,3,5-trichloropyrazine. This versatile building block is a key intermediate in the synthesis of highly functionalized pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds.

The pyrazine core is a common scaffold in numerous pharmaceuticals, and the ability to selectively introduce a variety of substituents through cross-coupling reactions is a powerful tool in drug discovery. This guide covers three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, providing insights into regioselectivity, reaction conditions, and detailed experimental procedures.

Regioselectivity of Cross-Coupling Reactions

This compound possesses three distinct reactive sites for cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic properties of the pyrazine ring and the specific reaction conditions. Generally, the chlorine atom at the 2-position is the most susceptible to oxidative addition to the palladium catalyst due to the adjacent nitrogen atoms, making it the most reactive site for monosubstitution. The reactivity of the remaining chlorine atoms at the 3- and 5-positions can be modulated for sequential cross-coupling reactions by careful selection of catalysts, ligands, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is particularly useful for the synthesis of aryl- and heteroaryl-substituted pyrazines.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the monosubstitution of this compound with arylboronic acids, primarily at the C-2 position.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF6012High
24-Methylphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF6012High
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF6012High
44-Chlorophenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF6012High

Note: The data in this table is adapted from the ligand-free Suzuki coupling of the analogous 2,3,5-trichloropyridine, which demonstrates high regioselectivity for the 2-position.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol describes a ligand-free, palladium-acetate-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.005 mmol, 0.5 mol%).

  • To the flask, add a mixture of deionized water and DMF (e.g., 3.5:3 mL ratio).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-dichloropyrazine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Arylboronic Acid, Na2CO3, and Pd(OAc)2 in H2O/DMF heating Heat at 60°C for 12 hours reagents->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Aryl-3,5-dichloropyrazine purification->product Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd(PPh3)2Cl2, CuI, Et3N, and Terminal Alkyne in DMF heating Heat at 80°C for 4 hours reagents->heating workup Filtration, Washing & Extraction heating->workup purification Column Chromatography workup->purification product 2-Alkynyl-3,5-dichloropyrazine purification->product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd precatalyst, Ligand, Base, and Amine in Solvent heating Heat at 80-110°C for 12-24 hours reagents->heating workup Filtration, Washing & Extraction heating->workup purification Column Chromatography workup->purification product 2-Amino-3,5-dichloropyrazine purification->product

Application of 2,3,5-Trichloropyrazine in Agrochemical Synthesis: A Review of Available Data and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Initial Assessment: An extensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the application of 2,3,5-trichloropyrazine as a direct precursor in the synthesis of commercial agrochemicals. Search queries for this specific compound are frequently redirected to its structural analog, 2,3,5-trichloropyridine , which is a well-established and widely used intermediate in the agrochemical industry.

This document, therefore, provides a detailed account of the application of the closely related and highly relevant compound, 2,3,5-trichloropyridine , in agrochemical synthesis. To provide a broader context on the potential of the pyrazine scaffold, a general overview of the synthesis of herbicidal pyrazinecarboxamides is also included.

The Role of 2,3,5-Trichloropyridine as a Key Agrochemical Intermediate

2,3,5-Trichloropyridine is a versatile building block in the synthesis of various pesticides, including herbicides and insecticides. The strategic placement of its three chlorine atoms allows for selective nucleophilic substitution reactions, enabling the construction of complex, biologically active molecules.

A primary application of 2,3,5-trichloropyridine is in the synthesis of 3,5-dichloro-2-pyridinol . This intermediate is a cornerstone for the production of several organophosphate insecticides and is also a precursor to the herbicide Clopyralid. The synthesis proceeds via a selective hydrolysis of the chlorine atom at the 2-position of the pyridine ring.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-pyridinol from 2,3,5-Trichloropyridine

Objective: To synthesize 3,5-dichloro-2-pyridinol through the selective hydrolysis of 2,3,5-trichloropyridine.

Materials:

  • 2,3,5-Trichloropyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • A solution of 2,3,5-trichloropyridine is prepared in an aqueous medium.

  • A stoichiometric equivalent of sodium hydroxide or potassium hydroxide is added to the solution.

  • The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to ambient temperature.

  • The solution is then acidified to a pH of 2-3 using concentrated hydrochloric acid, which leads to the precipitation of the product.

  • The solid 3,5-dichloro-2-pyridinol is isolated by vacuum filtration.

  • The collected solid is washed with cold deionized water to remove inorganic impurities.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Quantitative Data Summary:

ParameterDetails
Starting Material 2,3,5-Trichloropyridine
Key Reagent Sodium Hydroxide or Potassium Hydroxide
Reaction Type Nucleophilic Aromatic Substitution (Hydrolysis)
Product 3,5-Dichloro-2-pyridinol
Typical Yields Generally reported as high

Synthetic Workflow:

G 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Reaction Reaction 2,3,5-Trichloropyridine->Reaction 1. NaOH, H₂O 2. Reflux 3,5-Dichloro-2-pyridinol 3,5-Dichloro-2-pyridinol Reaction->3,5-Dichloro-2-pyridinol 3. HCl (acidification)

Caption: Synthesis of 3,5-dichloro-2-pyridinol.

Herbicidal Potential of the Pyrazine Scaffold: Synthesis of Pyrazinecarboxamides

While direct agrochemical applications of this compound are not readily found, other pyrazine derivatives, such as pyrazinecarboxamides, have been investigated for their herbicidal properties, primarily through the inhibition of photosynthesis.[1]

General Experimental Protocol: Synthesis of N-Phenylpyrazine-2-carboxamides

Objective: To synthesize N-phenylpyrazine-2-carboxamides via the coupling of a pyrazinecarboxylic acid chloride with a substituted aniline.

Materials:

  • A substituted pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • A substituted aniline

  • Pyridine

  • Anhydrous toluene

  • Anhydrous acetone

Procedure:

  • Acid Chloride Formation: The substituted pyrazine-2-carboxylic acid is refluxed with thionyl chloride in anhydrous toluene for approximately one hour. Excess thionyl chloride and toluene are subsequently removed under reduced pressure.

  • Amide Formation: The resulting crude pyrazine-2-carbonyl chloride is dissolved in anhydrous acetone and added dropwise to a solution of the substituted aniline and pyridine in anhydrous acetone at room temperature. The reaction is stirred for an additional 30 minutes.

  • Work-up and Purification: The reaction mixture is poured into cold water to precipitate the N-phenylpyrazine-2-carboxamide. The solid product is collected by filtration and can be purified by recrystallization from an aqueous ethanol solution.

Quantitative Data Summary:

ParameterDetails
Starting Material Substituted Pyrazine-2-carboxylic Acid
Key Reagents Thionyl Chloride, Substituted Aniline, Pyridine
Reaction Type Acyl Chloride Formation followed by Amidation
Product Class N-Phenylpyrazine-2-carboxamides
Reported Biological Activity Herbicidal (Photosynthesis Inhibition)[1]

Synthetic Workflow:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation Pyrazine-2-carboxylic Acid Pyrazine-2-carboxylic Acid Pyrazine-2-carbonyl Chloride Pyrazine-2-carbonyl Chloride Pyrazine-2-carboxylic Acid->Pyrazine-2-carbonyl Chloride SOCl₂, Toluene, Reflux N-Phenylpyrazine-2-carboxamide N-Phenylpyrazine-2-carboxamide Pyrazine-2-carbonyl Chloride->N-Phenylpyrazine-2-carboxamide Substituted Aniline, Pyridine, Acetone

Caption: General synthesis of herbicidal pyrazinecarboxamides.

References

The Versatility of Chlorinated N-Heterocycles: Application Notes and Protocols for Functional Material Development

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 2,3,5-Trichloropyridine and 2,4,6-Trichloro-1,3,5-triazine as analogs for 2,3,5-Trichloropyrazine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research for functional materials derived specifically from this compound yielded limited publicly available data. This document, therefore, presents detailed application notes and protocols for the closely related and well-documented analogs: 2,3,5-trichloropyridine and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of these chlorinated N-heterocycles, primarily through nucleophilic aromatic substitution, and their applications in various fields are expected to provide a strong foundational basis for researchers exploring the potential of this compound.

Introduction

Chlorinated pyridines, pyrazines, and triazines are pivotal building blocks in the synthesis of a wide array of functional materials. Their utility stems from the presence of electron-deficient aromatic rings and multiple reactive sites, allowing for the strategic introduction of various functional groups. This controlled derivatization is key to tuning the electronic, optical, and biological properties of the resulting materials. This document outlines the applications of 2,3,5-trichloropyridine and 2,4,6-trichloro-1,3,5-triazine in drug discovery, polymer science, and electronics, and provides detailed protocols for their use in synthetic chemistry.

Core Applications

The unique molecular architecture of these chlorinated heterocycles makes them valuable precursors in several high-tech and research-intensive industries.

1. Pharmaceutical and Agrochemical Industries: These compounds serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] The incorporation of the pyridine or triazine scaffold can enhance the biological efficacy of molecules, leading to the development of potent anti-inflammatory, antimicrobial, and anticancer agents, as well as herbicides and fungicides.[1][2][3]

2. Material Science: In the realm of material science, these molecules are employed in the production of advanced polymers and high-performance coatings. Their integration into polymer backbones can significantly improve thermal stability, chemical resistance, and durability.[1] Furthermore, they are used in the synthesis of vibrant and long-lasting dyes and pigments.[1]

3. Organic Electronics: The electron-accepting nature of the triazine ring makes its derivatives promising candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. They can be functionalized to create materials with tailored charge transport and luminescent properties.

Data Presentation: Synthesis of Functionalized Derivatives

The following tables summarize quantitative data for representative synthetic protocols involving the nucleophilic substitution of 2,3,5-trichloropyridine and 2,4,6-trichloro-1,3,5-triazine.

Table 1: Synthesis of 4-(3,5-dichloropyridyloxy)phenol from 2,3,5-Trichloropyridine

ReactantMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Role
2,3,5-Trichloropyridine182.4313.7 mmol2.5-Starting Material
Hydroquinone110.1127.4 mmol3.02-Nucleophile
Potassium Hydroxide (KOH)56.1154.8 mmol3.07-Base
Dimethyl Sulfoxide (DMSO)78.13--10Solvent

Reaction Conditions:

  • Temperature: 160°C

  • Time: 3 hours

Table 2: Synthesis of a Disubstituted Triazine Derivative

ReactantMolecular Weight ( g/mol )MolesMass (mg)Volume (µL)Role
2,4,6-Trichloro-1,3,5-triazine184.410.27 mmol50-Starting Material
Nucleophile (e.g., amine)-0.27 mmol--Nucleophile 1
N,N-Diisopropylethylamine (DIEA)129.240.27 mmol-47Base
Dichloromethane (DCM)84.93--1 mLSolvent

Reaction Conditions:

  • Temperature: 0°C to room temperature

  • Time: 30 minutes at 0°C, then 12 hours at room temperature for the second substitution.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-dichloropyridyloxy)phenol

Materials:

  • 2,3,5-Trichloropyridine

  • Hydroquinone

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

  • Silica gel for chromatography

Procedure:

  • Combine 2,3,5-trichloropyridine (2.5 g, 13.7 mmol), hydroquinone (3.02 g, 27.4 mmol), and KOH (3.07 g, 54.8 mmol) in a round-bottom flask.

  • Add DMSO (10 mL) to the mixture.

  • Heat the reaction mixture to 160°C for 3 hours.

  • After cooling, pour the mixture into water.

  • Acidify the aqueous solution with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the ethereal solution with water, dry over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent.

  • Purify the crude product by silica gel chromatography to obtain crystalline 4-(3,5-dichloropyridyloxy)phenol.

Protocol 2: Stepwise Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile 1 (e.g., an amine, alcohol, or thiol)

  • Nucleophile 2 (can be the same or different from Nucleophile 1)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure for Monosubstitution:

  • Dissolve TCT (50 mg, 0.27 mmol) in DCM (1 mL) in a round-bottom flask and cool to 0°C.

  • Add the first nucleophile (0.27 mmol) to the stirred solution.

  • Add DIEA (47 µL, 0.27 mmol) dropwise.

  • Stir the reaction at 0°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (5 mL) and wash with water to remove DIEA salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the monosubstituted product.

Procedure for Disubstitution:

  • To the solution of the monosubstituted product (0.27 mmol) in DCM (1 mL), add the second nucleophile (0.27 mmol).

  • Add DIEA (47 µL, 0.27 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in steps 6 and 7 of the monosubstitution protocol.

Mandatory Visualizations

Synthesis_Pathway_Pyridine TCP 2,3,5-Trichloropyridine Product 4-(3,5-dichloropyridyloxy)phenol TCP->Product KOH, DMSO 160°C, 3h HQ Hydroquinone HQ->Product

Caption: Reaction scheme for the synthesis of 4-(3,5-dichloropyridyloxy)phenol.

Experimental_Workflow_Triazine cluster_0 Monosubstitution cluster_1 Disubstitution Start Dissolve TCT in DCM at 0°C AddNuc1 Add Nucleophile 1 + DIEA Start->AddNuc1 React1 Stir at 0°C for 30 min AddNuc1->React1 Workup1 Aqueous Workup React1->Workup1 Mono_Product Monosubstituted Triazine Workup1->Mono_Product AddNuc2 Add Nucleophile 2 + DIEA Mono_Product->AddNuc2 React2 Stir at RT for 12h AddNuc2->React2 Workup2 Aqueous Workup React2->Workup2 Di_Product Disubstituted Triazine Workup2->Di_Product

Caption: Experimental workflow for the stepwise synthesis of disubstituted triazines.

Signaling_Pathway_Inhibition EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Triazine-based Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by triazine-based compounds.

References

Application Notes and Protocols for the Selective Functionalization of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloropyrazine is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of three distinct chlorine atoms allows for stepwise and regioselective functionalization, enabling the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the selective functionalization of this compound via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The pyrazine core is an important scaffold in numerous biologically active compounds. The ability to selectively introduce substituents at the 2, 3, and 5-positions of the pyrazine ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The electron-deficient nature of the pyrazine ring, further enhanced by the three chlorine atoms, makes it susceptible to nucleophilic attack. The regioselectivity of these reactions is governed by the electronic and steric environment of each chlorine atom.

Regioselectivity Principles

The functionalization of this compound is dictated by the relative reactivity of the three chlorine atoms. The C2 and C5 positions are para to a ring nitrogen, while the C3 position is ortho to two nitrogen atoms. This electronic arrangement generally leads to the following reactivity order for nucleophilic aromatic substitution: C2 > C5 > C3. However, the specific outcome can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. In palladium-catalyzed cross-coupling reactions, the selectivity is often directed by the choice of catalyst and ligands, which can sometimes override the inherent electronic preferences of the substrate.

Experimental Protocols

Selective Monofunctionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective monosubstitution of this compound with an amine at the most reactive C2 position.

Protocol: Selective Mono-Amination of this compound

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

    • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.0-1.2 eq.) and DIPEA (1.5 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,5-dichloropyrazine derivative.

Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C2 position of this compound.

Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

    • Microwave vial or round-bottom flask with reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for the appropriate time (typically 1-12 hours). Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 2-aryl-3,5-dichloropyrazine product.

Selective Alkynylation via Sonogashira Coupling

This protocol provides a method for the introduction of an alkyne moiety at the C2 position of this compound.

Protocol: Regioselective Sonogashira Coupling of this compound

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in the anhydrous solvent, add the terminal alkyne (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), CuI (0.05-0.1 eq.), and the amine base.

    • Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-alkynyl-3,5-dichloropyrazine.

Sequential Functionalization

The mono-functionalized products obtained from the protocols above can be subjected to a second functionalization reaction under more forcing conditions to achieve di-substitution. For instance, a second, different nucleophile can be introduced at the C5 position, or a different cross-coupling partner can be reacted at either the C5 or C3 position, depending on the chosen catalytic system.

Data Presentation

Reaction TypePosition of SubstitutionNucleophile/Coupling PartnerCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
SNAr C2MorpholineDIPEADMFRT1875-85
C2AnilineK₂CO₃DMSO601260-70
Suzuki-Miyaura C2Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O100670-90
C24-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Toluene/EtOH/H₂O801280-95
Sonogashira C2PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHFRT470-85
C2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuI / DIPEADMF50665-80
Buchwald-Hartwig C2MorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene100870-90
C2n-ButylaminePd(OAc)₂ / SPhos / K₃PO₄Dioxane1101265-85

Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Visualizations

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Signaling Pathway TCP This compound Intermediate Meisenheimer Complex (intermediate) TCP->Intermediate Nucleophilic Attack at C2 Nu Nucleophile (e.g., R₂NH) Nu->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product_SNAr 2-Substituted-3,5-dichloropyrazine Intermediate->Product_SNAr Loss of Cl⁻

Caption: General mechanism for the SNAr reaction on this compound.

G cluster_workflow Experimental Workflow for Selective Functionalization Start This compound Reaction_Setup Reaction Setup: - Reagents - Catalyst - Base - Solvent Start->Reaction_Setup Reaction Reaction: - Temperature Control - Time Monitoring Reaction_Setup->Reaction Workup Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Monofunctionalized Product Purification->Product Analysis Characterization: - NMR - MS Product->Analysis

Caption: A typical experimental workflow for the selective functionalization of this compound.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)-Cl(L)₂ Pd0->ArPdCl Oxidative Addition TCP This compound (Ar-Cl) TCP->ArPdCl ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdCl->ArPdAr Transmetalation ArBOH2 Arylboronic Acid ArBOH2->ArPdAr Base_Suzuki Base Base_Suzuki->ArPdAr ArPdAr->Pd0 Reductive Elimination Product_Suzuki 2-Aryl-3,5-dichloropyrazine ArPdAr->Product_Suzuki

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Use of 2,3,5-Trichloropyrazine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit illustrative, guide on the potential application of 2,3,5-trichloropyrazine in the synthesis of kinase inhibitors. While direct literature examples are scarce, this guide leverages the known reactivity of chloropyrazines to propose a synthetic route to a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. Detailed hypothetical protocols, data tables, and visualizations are provided to serve as a practical and educational resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring system is a well-established "privileged scaffold" in the design of kinase inhibitors. Its defining feature is the presence of two nitrogen atoms at the 1 and 4 positions of a six-membered aromatic ring. This arrangement allows for the formation of critical hydrogen bond interactions with the hinge region of the ATP-binding site within a wide range of protein kinases. By serving as a rigid anchor, the pyrazine core provides a stable platform for the strategic placement of various substituents that can enhance potency, selectivity, and pharmacokinetic properties. The versatility of pyrazine chemistry, particularly the sequential substitution of chloro-substituents, allows for the creation of large, diverse libraries of compounds for screening and lead optimization.

Synthetic Strategy Utilizing this compound

This compound presents a versatile starting material with three distinct chlorine atoms that can be displaced through nucleophilic aromatic substitution (SNAr). The reactivity of these positions can be modulated by the electronic effects of the substituents already present on the ring, allowing for a degree of regioselectivity. The general strategy involves a stepwise displacement of the chlorine atoms with different amine nucleophiles to construct a di- or tri-substituted pyrazine core, a common motif in many kinase inhibitors.

A hypothetical two-step synthetic route is outlined below, targeting a novel diaminopyrazine derivative as a potential PI3K inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(3,5-dichloropyrazin-2-yl)aniline (Intermediate I)

This protocol describes the selective monosubstitution of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (20 mL).

  • Add aniline (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) dropwise to the stirring solution at room temperature.

  • Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of deionized water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate I.

Protocol 2: Synthesis of 5-chloro-N2-phenyl-N3-(pyrrolidin-3-yl)pyrazine-2,3-diamine (Final Compound)

This protocol details the second nucleophilic substitution to yield the final kinase inhibitor candidate.

Materials:

  • Intermediate I

  • tert-butyl 3-aminopyrrolidine-1-carboxylate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • To a microwave vial, add Intermediate I (1.0 eq), tert-butyl 3-aminopyrrolidine-1-carboxylate (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane (10 mL) and seal the vial.

  • Heat the reaction mixture in a microwave reactor at 130°C for 1 hour.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Dissolve the purified Boc-protected intermediate in DCM (10 mL).

  • Add TFA (5 eq) and stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final compound.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis and biological evaluation of the target compound.

Table 1: Hypothetical Synthesis and Characterization Data

StepProductMolecular FormulaYield (%)Purity (LC-MS, %)1H NMR
1Intermediate IC₁₀H₇Cl₂N₃7296δ 8.1 (s, 1H), 7.6 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 7.0 (s, 1H)
2Final CompoundC₁₄H₁₆ClN₅65>99δ 7.9 (s, 1H), 7.5 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 4.2 (m, 1H), 3.5-3.2 (m, 4H), 2.3-2.1 (m, 2H)

Table 2: Hypothetical Kinase Inhibitory Activity (IC50 Values)

Kinase TargetFinal Compound IC50 (nM)Reference Compound (GDC-0941) IC50 (nM)
PI3Kα353
PI3Kβ12033
PI3Kδ453
PI3Kγ15018
mTOR9810

Visualizations

PI3K/Akt/mTOR Signaling Pathway

// Nodes RTK [label="Growth Factor Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation & Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazine-based Inhibitor", shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label=" activates", fontcolor="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontcolor="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label=" activates", fontcolor="#5F6368"]; Akt -> mTORC1 [label=" activates", fontcolor="#5F6368"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [color="#EA4335", arrowhead=tee, style=bold, label=" inhibits", fontcolor="#EA4335"]; }

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Experimental Workflow Diagram

Experimental_Workflow

Caption: A logical workflow for the hypothetical synthesis and evaluation of a kinase inhibitor from this compound.

Application Notes and Protocols for Metal-Catalyzed C-H Activation of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyrazine scaffolds is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals and functional materials.[1] 2,3,5-Trichloropyrazine is a readily available and highly functionalizable building block. Traditional cross-coupling methods for its modification often require pre-functionalization, adding steps and generating waste. Metal-catalyzed direct C-H activation has emerged as a powerful and atom-economical strategy for the diversification of such heterocyclic systems.[2][3] This document provides detailed application notes and model protocols for the metal-catalyzed C-H activation of this compound, focusing on palladium, rhodium, and iridium-based catalytic systems. These protocols are based on established methodologies for similar electron-deficient and halogenated heteroarenes and are intended to serve as a starting point for experimental investigation.

Application in Drug Discovery

Substituted pyrazines are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities.[1] The ability to directly forge new carbon-carbon and carbon-heteroatom bonds on the this compound core via C-H activation opens up new avenues for the rapid generation of novel analogues for structure-activity relationship (SAR) studies. This approach allows for the late-stage functionalization of complex molecules, accelerating the drug discovery process. The resulting functionalized trichloropyrazines can serve as key intermediates in the synthesis of novel therapeutic agents targeting a variety of diseases.

General Considerations for C-H Activation of this compound

The C-H bond on the pyrazine ring is the target for activation. Given the electronic properties of the trichloropyrazine ring, the C-6 position is the most likely site for C-H activation due to its higher acidity and steric accessibility. The choice of metal catalyst, ligand, base, and solvent is crucial for achieving high efficiency and regioselectivity.

Palladium-Catalyzed Direct C-H Arylation

Palladium catalysis is a widely employed method for direct C-H arylation of heteroarenes.[4][5][6] For an electron-deficient substrate like this compound, a phosphine-ligated palladium catalyst is often effective.

Table 1: Typical Reaction Components for Palladium-Catalyzed C-H Arylation
ComponentExampleTypical Loading/ConcentrationRole
Substrate This compound1.0 equivStarting material
Coupling Partner Aryl bromide or iodide1.2 - 2.0 equivSource of the aryl group
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂2 - 10 mol%Active catalyst precursor
Ligand PPh₃, PCy₃, Buchwald ligands4 - 20 mol%Stabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, KOAc2.0 - 3.0 equivPromotes C-H bond cleavage
Solvent Toluene, Dioxane, DMF, DMAc0.1 - 0.5 MReaction medium
Temperature 100 - 150 °C-Provides energy for the reaction
Experimental Protocol: Model Procedure for Palladium-Catalyzed C-H Arylation
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-6 arylated this compound.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are also effective for C-H functionalization, often exhibiting different reactivity and selectivity profiles compared to palladium.[3]

Table 2: Typical Reaction Components for Rhodium-Catalyzed C-H Activation
ComponentExampleTypical Loading/ConcentrationRole
Substrate This compound1.0 equivStarting material
Coupling Partner Alkene, Alkyne1.5 - 3.0 equivFunctional group to be introduced
Catalyst [Rh(cod)Cl]₂, [Cp*RhCl₂]₂1 - 5 mol%Active catalyst precursor
Ligand PCy₃, P(OPh)₃2 - 10 mol%Modulates catalyst reactivity
Additive/Oxidant Ag₂CO₃, Cu(OAc)₂1.0 - 2.0 equivMay be required for catalyst turnover
Solvent Dioxane, Toluene, DCE0.1 - 0.5 MReaction medium
Temperature 80 - 140 °C-Provides energy for the reaction
Experimental Protocol: Model Procedure for Rhodium-Catalyzed C-H Alkenylation
  • In a glovebox, charge a vial with [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%) and a phosphine ligand (0.05 mmol, 5 mol%).

  • Add this compound (1.0 mmol) and the alkene (2.0 mmol).

  • Add the additive/oxidant if required (e.g., Ag₂CO₃, 1.0 mmol).

  • Add the solvent (e.g., dioxane, 4 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the C-6 alkenylated product.

Iridium-Catalyzed C-H Borylation

Iridium catalysts are particularly useful for the C-H borylation of heteroarenes, providing a versatile handle for further functionalization.[7][8][9][10][11]

Table 3: Typical Reaction Components for Iridium-Catalyzed C-H Borylation
ComponentExampleTypical Loading/ConcentrationRole
Substrate This compound1.0 equivStarting material
Boron Source Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5 equivBorylating agent
Catalyst [Ir(cod)OMe]₂, [Ir(cod)Cl]₂1 - 3 mol%Active catalyst precursor
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)1 - 3 mol%Stabilizes and activates the catalyst
Solvent Cyclohexane, Heptane, THF0.1 - 0.5 MReaction medium
Temperature 80 - 100 °C-Provides energy for the reaction
Experimental Protocol: Model Procedure for Iridium-Catalyzed C-H Borylation
  • To a screw-capped vial, add this compound (0.5 mmol), B₂pin₂ (0.6 mmol), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%), and dtbpy (0.015 mmol, 3 mol%).

  • Under an inert atmosphere, add the degassed solvent (e.g., cyclohexane, 2.5 mL).

  • Seal the vial and heat the mixture at 80 °C for 16 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the C-6 borylated this compound.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_workup Workup & Purification This compound This compound Reaction Heating & Stirring This compound->Reaction Coupling Partner Coupling Partner Coupling Partner->Reaction Catalyst Catalyst Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Functionalized Product Functionalized Product Chromatography->Functionalized Product

Caption: General workflow for metal-catalyzed C-H activation.

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Ar-Pd(II)-Pyrazine(Ln) Ar-Pd(II)-Pyrazine(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Pyrazine(Ln) C-H Activation (CMD) Pyrazine-H Pyrazine-H Pyrazine-H->Ar-Pd(II)-Pyrazine(Ln) Ar-Pd(II)-Pyrazine(Ln)->Pd(0)Ln Reductive Elimination Ar-Pyrazine Ar-Pyrazine Ar-Pd(II)-Pyrazine(Ln)->Ar-Pyrazine

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Conclusion

Metal-catalyzed C-H activation represents a modern and efficient approach for the synthesis of functionalized this compound derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this cutting-edge methodology. While the provided protocols are based on sound chemical principles derived from related systems, optimization of reaction conditions will be crucial for achieving high yields and selectivities with specific coupling partners. The continued development of novel catalysts and methodologies in this field holds immense promise for accelerating the discovery of new pharmaceuticals and advanced materials.

References

Application Notes and Protocols for High-Throughput Screening of 2,3,5-Trichloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2,3,5-trichloropyrazine derivatives. This class of compounds holds significant potential in drug discovery due to the versatile reactivity of the pyrazine core, which allows for the generation of diverse chemical libraries. The protocols outlined below are designed for the identification and characterization of bioactive molecules targeting therapeutically relevant pathways, such as protein kinases.

Introduction

Pyrazine and its derivatives are important heterocyclic compounds that form the structural core of numerous pharmaceuticals. The introduction of chloro-substituents, as in this compound, provides key reactive sites for the synthesis of a wide array of derivatives. High-throughput screening is a critical methodology in early-stage drug discovery that enables the rapid testing of large numbers of these compounds to identify "hits" with desired biological activity.

Data Presentation

The following tables summarize hypothetical screening data for a library of this compound derivatives against a target protein kinase.

Table 1: Primary High-Throughput Screening Data

Compound IDConcentration (µM)Percent Inhibition (%)
TCP-001108.2
TCP-0021092.5
TCP-0031015.7
TCP-0041088.9
Staurosporine (Positive Control)199.1
DMSO (Negative Control)N/A0.5

Table 2: Dose-Response (IC50) Data for Primary Hits

Compound IDIC50 (µM)
TCP-0022.5
TCP-0045.1
Staurosporine0.04

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) - Kinase Activity Assay

Objective: To identify compounds from a library of this compound derivatives that inhibit the activity of a target protein kinase.

Materials:

  • Library of this compound derivatives dissolved in DMSO

  • Target protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Acoustic liquid handler

  • Plate reader

Method:

  • Using an acoustic liquid handler, dispense 25 nL of each compound from the library into the wells of a 384-well plate. Also, dispense positive (e.g., Staurosporine) and negative (DMSO) controls into designated wells.[1]

  • Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.[1]

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.[1]

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.[1]

  • Incubate the reaction mixture for 60 minutes at room temperature.[1]

  • Stop the reaction and detect kinase activity by adding 10 µL of the chosen detection reagent according to the manufacturer's instructions.[1]

  • Incubate for the time specified by the detection reagent protocol (typically 30-60 minutes).[1]

  • Read the signal (e.g., luminescence) using a plate reader.[1]

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.[1]

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[1]

Protocol 2: Dose-Response Assay and IC50 Determination

Objective: To confirm the activity of "hits" from the primary screen and determine their potency (IC50).[1]

Materials:

  • Same as Protocol 1, with the addition of a serial dilution of the hit compounds.[1]

Method:

  • Prepare a 10-point serial dilution series for each hit compound, typically starting from 100 µM.[1]

  • Dispense 25 nL of each concentration of the hit compounds into a 384-well plate.[1]

  • Follow steps 2-8 from Protocol 1.[1]

Data Analysis:

  • Plot the percent inhibition as a function of the compound concentration.[1]

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[1]

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound Derivatives) Assay_Plate 384-Well Plate Preparation Compound_Library->Assay_Plate Dispensing Acoustic Dispensing of Compounds Assay_Plate->Dispensing Reagent_Addition Addition of Kinase, Substrate, ATP Dispensing->Reagent_Addition Incubation Reaction Incubation Reagent_Addition->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Primary_Analysis Primary Hit Identification (% Inhibition, Z'-factor) Detection->Primary_Analysis Dose_Response Dose-Response Assay (IC50 Determination) Primary_Analysis->Dose_Response Active Hits Hit_Validation Hit Validation & Prioritization Dose_Response->Hit_Validation

Caption: High-throughput screening workflow for this compound derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Target_Kinase Target Kinase Receptor->Target_Kinase Signal Substrate Substrate Protein Target_Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Target_Kinase->Phospho_Substrate Phosphorylation Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor This compound Derivative (Inhibitor) Inhibitor->Target_Kinase Inhibition

Caption: Conceptual kinase signaling pathway targeted by this compound derivatives.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,5-Trichloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the direct chlorination of pyrazine. This typically involves a high-temperature, vapor-phase reaction with chlorine gas.[1] Alternative routes, though less direct, may involve the chlorination of pyrazine derivatives such as aminopyrazines.

Q2: What are the major challenges encountered during the synthesis of this compound?

A2: Researchers often face challenges with over-chlorination, leading to the formation of tetrachloropyrazine, and under-chlorination, resulting in the presence of mono- and di-chlorinated pyrazines. Another significant issue is the formation of tar and other carbonaceous materials, which can complicate purification and reduce yield.[1] Controlling the reaction temperature and the molar ratio of reactants is crucial to minimize these side reactions.[1]

Q3: How can the formation of tar and byproducts be minimized?

A3: The use of an aqueous solution of pyrazine for vaporization prior to chlorination has been shown to decrease the formation of tar and carbonaceous materials.[1] Water vapor acts as a diluent and aids in the condensation of the product, simplifying its separation.[1] Careful control of the reaction temperature and contact time is also critical; higher temperatures and longer reaction times can lead to increased decomposition and tar formation.[1]

Q4: What are the typical impurities found in crude this compound?

A4: Besides unreacted pyrazine and other chlorinated pyrazine isomers (e.g., 2,6-dichloropyrazine, 2,3,6-trichloropyrazine, and tetrachloropyrazine), imidazole derivatives can sometimes be present as impurities, particularly if certain starting materials or reaction conditions are used. Tar and other polymeric materials are also common impurities.

Q5: What purification methods are most effective for this compound?

A5: Fractional distillation is a common and effective method for separating this compound from unreacted starting materials and other chlorinated pyrazines due to their different boiling points.[1] For the removal of non-volatile impurities like tar, techniques such as solvent extraction followed by distillation can be employed. Column chromatography can also be used for purification, especially for removing polar impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Over-chlorination to tetrachloropyrazine. - Product loss during workup and purification. - Formation of tar and decomposition products.- Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Optimize the molar ratio of pyrazine to chlorine; a lower chlorine ratio may favor the desired product. - Ensure efficient extraction and minimize transfers during purification. - Employ the use of water vapor during the reaction to reduce tar formation.[1]
High Levels of Polychlorinated Byproducts - High chlorine concentration. - High reaction temperature. - Prolonged reaction time.- Reduce the molar ratio of chlorine to pyrazine. - Lower the reaction temperature. - Decrease the contact time of the reactants in the reaction zone.[1]
Presence of Tar and Carbonaceous Material - High reaction temperature. - Reaction hotspots. - Absence of a diluent.- Lower the overall reaction temperature. - Ensure uniform heating of the reaction zone to prevent hotspots. - Introduce water vapor with the pyrazine feed to act as a diluent and mitigate tar formation.[1]
Difficult Separation of Isomers - Similar boiling points of chlorinated pyrazine isomers.- Utilize a high-efficiency fractional distillation column. - Consider preparative gas chromatography for small-scale, high-purity separations.
Product is a Dark Oil or Solid - Presence of tar and polymeric impurities.- Perform a preliminary purification step such as solvent extraction (e.g., with benzene) to remove soluble tars before distillation.[1] - Consider treatment with activated carbon to remove colored impurities.

Experimental Protocols

Key Experiment: Vapor-Phase Chlorination of Pyrazine

This protocol is based on the principles described in the synthesis of chlorinated pyrazines.[1]

Objective: To synthesize this compound via the direct chlorination of pyrazine in the vapor phase.

Materials:

  • Pyrazine

  • Chlorine gas

  • Deionized water

  • Nitrogen gas (optional, as a carrier)

  • Benzene (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Vaporizer for aqueous pyrazine solution

  • Heated reaction tube (e.g., glass or quartz)

  • Temperature controllers

  • Gas flow meters

  • Condenser and collection flask

  • Extraction funnel

  • Distillation apparatus

Procedure:

  • Preparation of Reactant Solution: Prepare a solution of pyrazine in deionized water (e.g., a 1:2.4 molar ratio of pyrazine to water).[1]

  • Vaporization: Heat the aqueous pyrazine solution to vaporize it (e.g., at 350 °C).[1]

  • Reaction:

    • Introduce the vaporized aqueous pyrazine and chlorine gas into a heated reaction tube. The molar ratio of chlorine to pyrazine should be carefully controlled (e.g., 0.76 to 1.2 moles of chlorine per mole of pyrazine for monochlorination, likely requiring a higher ratio for trichlorination).[1]

    • Maintain the reaction zone at a high temperature (e.g., in the range of 400-500 °C).[1]

    • The contact time of the reactants in the heated zone should be short, typically on the order of a few seconds (e.g., 2-3 seconds).[1]

  • Product Collection:

    • Rapidly cool the reaction mixture in a condenser to collect the products. The product will separate as an oily layer from the aqueous phase.[1]

  • Workup and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent like benzene to recover dissolved product.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by distillation.

    • Purify the crude product by fractional distillation to separate this compound from other chlorinated pyrazines and unreacted starting material.[1]

Quantitative Data Summary:

ParameterValueReference
Starting Material Pyrazine[1]
Chlorinating Agent Chlorine Gas[1]
Reaction Phase Vapor[1]
Temperature 400 - 500 °C[1]
Pyrazine:Water Molar Ratio ~1:2.4 to 1:15[1]
Chlorine:Pyrazine Molar Ratio ~0.8:1 to 1.2:1 (for monochlorination)[1]
Contact Time 2 - 3 seconds[1]
Reported Yield (Monochloropyrazine) 70-77% (based on consumed pyrazine)[1]

Note: The provided yield is for monochloropyrazine. The yield of this compound will depend on optimizing the reaction conditions for higher degrees of chlorination.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Vapor-Phase Chlorination cluster_workup Product Workup & Purification Pyrazine Pyrazine AqPyrazine Aqueous Pyrazine Solution Pyrazine->AqPyrazine Water Water Water->AqPyrazine Vaporizer Vaporizer (e.g., 350°C) AqPyrazine->Vaporizer Reactor Heated Reactor (400-500°C) Vaporizer->Reactor Vaporized Feed Condenser Condenser Reactor->Condenser Reaction Mixture Chlorine Chlorine Gas Chlorine->Reactor Separation Phase Separation Condenser->Separation Extraction Solvent Extraction Separation->Extraction Aqueous Layer Distillation Fractional Distillation Separation->Distillation Crude Organic Layer Extraction->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurity Level Check_Tars Visible Tar Formation? Start->Check_Tars Check_PolyCl High Polychlorination? Check_Tars->Check_PolyCl No Add_Water Action: Introduce Water Vapor with Pyrazine Feed Check_Tars->Add_Water Yes Check_MonoDiCl High Mono/Di- chlorination? Check_PolyCl->Check_MonoDiCl No Reduce_Cl2 Action: Reduce Molar Ratio of Chlorine Check_PolyCl->Reduce_Cl2 Yes Lower_Temp Action: Lower Reaction Temperature Check_MonoDiCl->Lower_Temp If still low yield Increase_Cl2 Action: Increase Molar Ratio of Chlorine Check_MonoDiCl->Increase_Cl2 Yes Reduce_Cl2->Lower_Temp Also consider Increase_Time_Temp Action: Cautiously Increase Reaction Time/Temp Increase_Cl2->Increase_Time_Temp Also consider

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Internal Note: Initial comprehensive searches for the synthesis and byproducts of 2,3,5-trichloropyrazine have yielded limited specific and actionable data. The available literature predominantly focuses on the synthesis of 2,3,5-trichloropyridine, a different heterocyclic compound. Information regarding the direct synthesis of this compound, and particularly the identification of its byproducts, is not sufficiently detailed in the public domain to construct a comprehensive and reliable troubleshooting guide as initially requested.

The following is a foundational guide based on general principles of heterocyclic chemistry and analogous reactions. Researchers should use this as a preliminary resource and supplement it with rigorous in-house analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the potential synthetic routes for this compound?

While specific, modern, and high-yield syntheses for this compound are not well-documented in readily available literature, a plausible route involves the direct chlorination of a pyrazine precursor. A historical method involves the high-temperature, vapor-phase chlorination of pyrazine[1]. Another potential pathway could be the chlorination of a substituted pyrazine, such as an aminopyrazine or a pyrazinone, using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Q2: What are the likely byproducts in the synthesis of this compound?

Based on general chlorination reactions of aromatic nitrogen heterocycles, the following byproducts can be anticipated:

  • Under-chlorinated Pyrazines: Monochloropyrazines and various isomers of dichloropyrazine are highly probable byproducts if the chlorination reaction does not go to completion. For instance, in the synthesis of 2,6-dichloropyrazine from monochloropyrazine, small amounts of 2,3-dichloropyrazine were observed as a byproduct[2].

  • Over-chlorinated Pyrazines: If the reaction conditions are too harsh (e.g., excess chlorinating agent, high temperature, or prolonged reaction time), the formation of tetrachloropyrazine is possible.

  • Hydroxy-chloropyrazines: If water is present during the synthesis, particularly when using chlorinating agents like POCl₃, hydrolysis of a chloro group can occur, leading to the formation of various hydroxy-dichloropyrazine or dihydroxy-chloropyrazine isomers.

  • Polymerization Products: Pyrazines can be susceptible to polymerization under harsh acidic or high-temperature conditions, leading to the formation of tar-like, insoluble materials.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound with significant amounts of mono- and di-chloropyrazines. Incomplete chlorination.- Increase the molar ratio of the chlorinating agent.- Extend the reaction time.- Increase the reaction temperature cautiously, monitoring for degradation.
Presence of tetrachloropyrazine in the final product. Over-chlorination.- Reduce the molar ratio of the chlorinating agent.- Decrease the reaction temperature.- Shorten the reaction time.
Significant formation of dark, insoluble material (tar). Polymerization of starting material or product.- Lower the reaction temperature.- Ensure a homogenous reaction mixture with adequate stirring.- Consider using a less harsh chlorinating agent or different solvent system.
Product contains hydroxylated pyrazine impurities. Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Experimental Protocols for Byproduct Identification

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is an ideal technique for identifying and semi-quantifying volatile byproducts such as under- and over-chlorinated pyrazines.

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • If necessary, dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL).

  • GC-MS Conditions (General):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector at 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.

  • Data Analysis: Identify byproducts by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley) and their fragmentation patterns. The molecular ion peak (M+) and the isotopic pattern of chlorine atoms are key identifiers for chlorinated compounds.

2. High-Performance Liquid Chromatography (HPLC) for Less Volatile Byproducts

HPLC is suitable for the analysis of less volatile byproducts, such as hydroxy-chloropyrazines and for purity determination of the final product.

  • Sample Preparation:

    • Dissolve a known concentration of the crude product in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (General):

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 10% acetonitrile and ramp to 90% over 20-30 minutes.

    • Flow Rate: 0.8-1.2 mL/min.

    • Detection: UV detector, monitoring at multiple wavelengths (e.g., 254 nm and 280 nm) or a Diode Array Detector (DAD) to obtain UV spectra of the peaks.

    • Column Temperature: 25-40°C.

  • Data Analysis: Quantify the main product and byproducts by peak area integration. Identification of unknown peaks may require isolation by preparative HPLC followed by spectroscopic analysis (e.g., MS, NMR).

Visualizations

Synthesis_Pathway_and_Byproducts Pyrazine Pyrazine Precursor (e.g., Aminopyrazine) TCP This compound (Target Product) Pyrazine->TCP Chlorination UnderChlorinated Under-chlorinated Byproducts (Mono-/Di-chloropyrazines) Pyrazine->UnderChlorinated Incomplete Reaction ChlorinatingAgent Chlorinating Agent (e.g., POCl₃, PCl₅) ChlorinatingAgent->TCP OverChlorinated Over-chlorinated Byproduct (Tetrachloropyrazine) TCP->OverChlorinated Excess Reagent/Time Hydroxylated Hydroxylated Byproducts (Hydroxy-chloropyrazines) TCP->Hydroxylated Hydrolysis H2O Water (Contaminant) H2O->Hydroxylated

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Analyze Crude Product (GC-MS, HPLC) check_purity Is Purity > 98%? start->check_purity end Purification (Crystallization/Chromatography) check_purity->end Yes low_purity Identify Major Byproducts check_purity->low_purity No under_chlorinated Under-chlorinated? low_purity->under_chlorinated over_chlorinated Over-chlorinated? under_chlorinated->over_chlorinated No increase_reagent Increase Chlorinating Agent /Reaction Time/Temp under_chlorinated->increase_reagent Yes other_byproducts Other Byproducts? over_chlorinated->other_byproducts No decrease_reagent Decrease Chlorinating Agent /Reaction Time/Temp over_chlorinated->decrease_reagent Yes check_water Check for Water Contamination Use Anhydrous Conditions other_byproducts->check_water Hydroxylated Impurities increase_reagent->start Re-run Reaction decrease_reagent->start Re-run Reaction check_water->start Re-run Reaction

Caption: A logical workflow for troubleshooting byproduct formation.

References

Optimizing reaction conditions for nucleophilic substitution on 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on nucleophilic aromatic substitution (SNAr) reactions with 2,3,5-trichloropyrazine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to nucleophilic aromatic substitution?

A1: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. This deficiency reduces the electron density at the carbon atoms, making them electrophilic and thus highly susceptible to attack by nucleophiles. The three chlorine atoms further enhance this effect through their electron-withdrawing inductive properties.

Q2: What is the general order of reactivity for the chlorine atoms on this compound?

A2: The reactivity of the chlorine atoms is not equivalent. The C-5 position is generally the most reactive site for nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate is stabilized by both adjacent nitrogen atoms. The C-3 position is the next most reactive, followed by the C-2 position. However, the precise regioselectivity can be influenced by the nature of the substituent at other positions and the reaction conditions. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position promotes substitution at the 3-position.[1]

Q3: How can I control the degree of substitution (mono- vs. di- vs. tri-substitution)?

A3: Selective substitution is primarily achieved by controlling reaction stoichiometry and temperature.

  • Stoichiometry: To achieve mono-substitution, use one equivalent or a slight excess of the nucleophile. Using a larger excess will favor di- and tri-substitution.

  • Temperature: The reactivity of the pyrazine ring decreases after each substitution because the incoming electron-donating nucleophile increases the ring's electron density.[2][3] Therefore, a stepwise increase in temperature is often required for each subsequent substitution. The first substitution can often be performed at low temperatures (e.g., 0-25 °C), while subsequent substitutions may require heating.[2]

Q4: What is the typical reactivity order for different types of nucleophiles?

A4: While specific conditions can alter the order, sulfur nucleophiles (thiolates) are generally more nucleophilic than oxygen (alkoxides) or nitrogen (amines) nucleophiles of similar basicity.[4][5] For SNAr on triazines, a related system, the preferential order of incorporation at 0°C was found to be alcohols > thiols > amines, highlighting the importance of experimental conditions.[3][6] Stronger nucleophiles will generally react faster and at lower temperatures.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Reaction or Low Conversion 1. Insufficient Nucleophilicity: The nucleophile is too weak. 2. Low Temperature: The activation energy is not being overcome. 3. Poor Solvent Choice: The solvent may not be suitable for an SNAr reaction. 4. Leaving Group: Although rare for this substrate, the leaving group ability might be a factor.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., alcohol, amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃, DIEA) to deprotonate it, forming the more reactive conjugate base (alkoxide, amide).[5][8] 2. Increase Temperature: Gradually increase the reaction temperature. Monitor by TLC to check for product formation and decomposition. 3. Change Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[7] 4. Activate Substrate: This is generally not necessary for this compound due to its inherent reactivity.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction Temperature is too High: Higher temperatures can lead to a loss of selectivity, favoring the thermodynamically stable product over the kinetically favored one. 2. Steric Hindrance: The nucleophile's steric bulk may influence the site of attack. 3. Electronic Effects: The electronics of the nucleophile and any existing substituents on the pyrazine ring dictate the preferred position of attack.[1]1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C or even lower).[9] 2. Modify Nucleophile: If possible, use a less sterically hindered nucleophile to favor attack at the most electronically activated site. 3. Solvent Effects: Vary the solvent. Less polar solvents may enhance selectivity in some cases.
Multiple Substitutions Occur (Di- or Tri-substituted Product) 1. Excess Nucleophile: More than one equivalent of the nucleophile was used. 2. Reaction Time is too Long: The reaction was allowed to proceed after the mono-substituted product was formed. 3. High Temperature: The temperature is high enough to drive the second and third substitutions.1. Control Stoichiometry: Use precisely 1.0 equivalent of the nucleophile. Consider adding the nucleophile solution dropwise to the pyrazine solution to avoid localized high concentrations.[3] 2. Monitor Reaction: Closely monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Reduce Temperature: Perform the reaction at a lower temperature to selectively favor the first, faster substitution.[2]
Product Decomposition 1. High Temperature: The product may be unstable at the reaction temperature. 2. Strongly Basic/Acidic Conditions: The product may be sensitive to the pH of the reaction mixture. 3. Work-up Procedure: The product may be degrading during extraction or purification.1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Milder Base: If possible, use a milder base (e.g., NaHCO₃ instead of NaH). Ensure the work-up neutralizes the reaction mixture promptly. 3. Modify Work-up: Use a gentle aqueous quench (e.g., saturated NH₄Cl) and avoid strong acids or bases during extraction. Purify via column chromatography at room temperature if possible.

Optimization of Reaction Conditions

The following table summarizes key parameters and their general effects on nucleophilic substitution with this compound.

ParameterOptionsGeneral Effect & Considerations
Nucleophile Amines (R-NH₂), Alkoxides (RO⁻), Thiolates (RS⁻)Reactivity: Thiolates > Alkoxides > Amines (generally). Stronger nucleophiles react faster and at lower temperatures.[4][7] Steric bulk can hinder reactivity and affect regioselectivity.
Solvent Polar Aprotic: DMF, DMSO, NMP, Acetonitrile Alcohols: EtOH, MeOH Ethers: THF, DioxanePolar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. Alcohols can act as competing nucleophiles at high temperatures.
Base Inorganic: K₂CO₃, Cs₂CO₃, NaH Organic: Triethylamine (TEA), Diisopropylethylamine (DIEA)A base is required to neutralize the HCl byproduct or to deprotonate the nucleophile (e.g., alcohols, thiols).[10] Choose a non-nucleophilic base like DIEA or an inorganic base to avoid competition.
Temperature -20 °C to >100 °CPrimary control for selectivity. Low temperatures (0-25 °C) favor mono-substitution at the most reactive site (C-5). Higher temperatures are needed for subsequent substitutions.[2]
Stoichiometry 1.0 to >3.0 equivalents of nucleophilePrimary control for degree of substitution. Use 1.0 eq. for mono-substitution. Use ≥2.0 eq. for di-substitution, etc.

Experimental Protocols

Protocol 1: Selective Mono-substitution with an Amine Nucleophile at the C-5 Position

This protocol describes a general procedure for the selective mono-amination of this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add the base (e.g., DIEA, 1.2 eq). In a separate flask, dissolve the amine nucleophile (1.0 eq) in a small amount of anhydrous DMF.

  • Reaction: Add the amine solution dropwise to the stirred pyrazine solution at 0 °C over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure mono-substituted product.

Visualizations

G General Workflow for Nucleophilic Substitution A 1. Setup & Dissolution (Pyrazine in Solvent) B 2. Cool to 0 °C (Inert Atmosphere) A->B C 3. Add Base & Nucleophile (Dropwise Addition) B->C D 4. Reaction & Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for SNAr on this compound.

Caption: Relative reactivity of carbon centers in this compound.

G Troubleshooting Flowchart: Low Yield cluster_No cluster_Yes Start Problem: Low Yield Q1 Is starting material consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Low Conversion) Q1->A1_No No Q4 Multiple spots on TLC? A1_Yes->Q4 Q2 Is nucleophile strong enough? A1_No->Q2 Sol_A Solution: - Add base to deprotonate Nu-H - Switch to stronger nucleophile Q2->Sol_A No Q3 Is temperature too low? Q2->Q3 Yes Sol_B Solution: - Increase temperature gradually - Switch to polar aprotic solvent (DMF, DMSO) Q3->Sol_B No Sol_C Solution: - Lower reaction temperature - Use milder base - Modify work-up procedure Q4->Sol_C Yes (Decomposition)

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Preventing decomposition of 2,3,5-Trichloropyrazine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Trichloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield of Desired Product and Formation of Unidentified Byproducts

Potential Cause Recommended Solution
Decomposition due to High Temperature This compound may be susceptible to thermal degradation. It is crucial to maintain the reaction at the lowest effective temperature. Consider running small-scale experiments at varying temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal balance between reaction rate and stability.
Hydrolysis of the Pyrazine Ring The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the chlorine substituents and potentially the pyrazine ring itself. Ensure all solvents and reagents are anhydrous. If an aqueous workup is necessary, perform it quickly at a low temperature and neutralize the solution to a pH of 6-8.[1]
Over-reaction or Multiple Substitutions In nucleophilic substitution reactions, the high reactivity of this compound can lead to the substitution of more than one chlorine atom. To favor mono-substitution, use a strict 1:1 molar ratio of the nucleophile to this compound. Add the nucleophile slowly and maintain a low reaction temperature to control the reaction rate.
Reaction with Solvent Certain nucleophilic solvents may react with this compound, especially at elevated temperatures. Choose an inert solvent that does not have nucleophilic functional groups.

Issue 2: Reaction Fails to Go to Completion

Potential Cause Recommended Solution
Insufficient Activation of Nucleophile For nucleophilic substitution, a suitable base is often required to deprotonate the nucleophile or to scavenge the HCl produced. The choice and amount of base are critical. For weaker nucleophiles, a stronger, non-nucleophilic base may be necessary.
Low Reaction Temperature While high temperatures can cause decomposition, a temperature that is too low may result in a sluggish or stalled reaction. If the reaction is not proceeding, consider a modest increase in temperature while carefully monitoring for the appearance of byproducts.
Poor Solubility of Reagents Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. Consider a different solvent system if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition products of this compound?

A1: While specific studies on this compound decomposition are limited, based on related chloropyridines and other chloro-aza-aromatic compounds, potential decomposition pathways include hydrolysis to form chlorohydroxypyrazines or pyrazinols, and at higher temperatures, fragmentation of the pyrazine ring can occur, potentially leading to the formation of smaller nitrogen-containing compounds and chlorinated hydrocarbons.

Q2: How does pH affect the stability of this compound?

A2: Both strongly acidic and strongly basic conditions can promote the decomposition of this compound. Acidic conditions can catalyze hydrolysis, while strong bases can react directly with the pyrazine ring or promote unwanted side reactions. It is generally recommended to maintain a neutral or slightly basic pH (around 7-9) during reactions and workup procedures, unless the specific reaction mechanism requires acidic or basic conditions. In such cases, careful control of temperature and reaction time is essential.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept away from moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended.

Q4: Which analytical techniques are suitable for monitoring the decomposition of this compound?

A4: Several analytical techniques can be employed to monitor the reaction progress and detect the formation of decomposition products. These include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the consumption of starting material and the formation of new spots which could be products or byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of this compound and can be used to separate and quantify byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the structure of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of the main product and any major impurities.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on this compound

This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing decomposition.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent) and a suitable anhydrous, inert solvent (e.g., THF, dioxane, or DMF).

  • Cooling:

    • Cool the flask to 0 °C using an ice-water bath.

  • Base Addition (if required):

    • If the nucleophile requires deprotonation or if HCl is generated during the reaction, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or triethylamine; 1.1 equivalents) to the cooled solution.

  • Nucleophile Addition:

    • Slowly add a solution of the nucleophile (1.0 equivalent) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.

  • Warming and Quenching:

    • Once the reaction is complete, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (if a strong base was used) or water.

  • Work-up:

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Reaction Setup (Flame-dried flask, N2 atm) reagents Add this compound & Anhydrous Solvent setup->reagents cooling 2. Cool to 0 °C reagents->cooling base_add 3. Add Base (if needed) cooling->base_add nuc_add 4. Add Nucleophile (slowly) base_add->nuc_add monitoring 5. Monitor Reaction (TLC/HPLC) nuc_add->monitoring quench 6. Quench Reaction monitoring->quench extract 7. Extraction quench->extract purify 8. Purification (Chromatography) extract->purify

Caption: Experimental workflow for nucleophilic substitution on this compound.

troubleshooting_logic cluster_solutions_byproducts Troubleshooting Byproducts cluster_solutions_incomplete Troubleshooting Incomplete Reaction start Low Yield of Desired Product? byproducts Byproducts Observed? start->byproducts Yes incomplete Incomplete Reaction? start->incomplete No temp Lower Temperature byproducts->temp anhydrous Use Anhydrous Conditions byproducts->anhydrous stoich Check Stoichiometry byproducts->stoich solvent Change Solvent byproducts->solvent base Optimize Base incomplete->base inc_temp Increase Temperature (cautiously) incomplete->inc_temp solubility Improve Solubility incomplete->solubility

References

Technical Support Center: Synthesis of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-trichloropyrazine. The information focuses on addressing specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: While various synthetic routes can be envisioned, a common and practical approach involves the chlorination of a substituted pyrazine precursor. A likely starting material is a pyrazinone or hydroxypyrazine, such as 2,3-dihydroxypyrazine or 2,5-dihydroxypyrazine, which can be subsequently chlorinated to yield the desired this compound. Direct chlorination of pyrazine itself is challenging as it can lead to decomposition and a mixture of chlorinated products.[1]

Q2: Which chlorinating agents are typically used for this synthesis?

A2: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings, like pyrazines, to chlorides.[2] This reagent is often used in excess and can also serve as the solvent. Other chlorinating agents might be considered depending on the specific substrate and desired reaction conditions.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Temperature, reaction time, and the molar ratio of reactants are critical parameters. The chlorination of hydroxypyrazines with POCl₃ often requires elevated temperatures to drive the reaction to completion.[2] Careful control of the temperature profile is essential to prevent byproduct formation and decomposition. The duration of the reaction must be sufficient for complete conversion, which should be monitored by an appropriate analytical technique like TLC or GC-MS.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the chlorination reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of over-chlorinated or degradation products.

Q5: What is the typical work-up procedure for this reaction?

A5: After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice or into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the acidic byproducts. The crude product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound.

Q6: What are the common impurities, and how can they be removed?

A6: Common impurities may include unreacted starting material, partially chlorinated intermediates (e.g., dichlorohydroxypyrazines), and over-chlorinated byproducts. Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system. The choice of purification method will depend on the physical properties of the impurities and the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to ensure the complete consumption of the starting material.
Moisture in Reagents/Glassware: Phosphorus oxychloride is sensitive to moisture and will decompose, reducing its effectiveness.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Starting Material or Product: The reaction conditions may be too harsh.Consider lowering the reaction temperature and gradually increasing it. If using a catalyst, screen for a milder one.
Formation of Multiple Products/Byproducts Lack of Selectivity: Reaction temperature may be too high, leading to over-chlorination or side reactions.Optimize the reaction temperature. A lower temperature may favor the formation of the desired product.
Incorrect Stoichiometry: An incorrect ratio of chlorinating agent to substrate can lead to the formation of under- or over-chlorinated products.Carefully control the molar ratios of your reactants.
Difficult Product Isolation Emulsion during Work-up: The presence of polar impurities or incorrect pH during extraction can lead to the formation of a stable emulsion.Adjust the pH of the aqueous layer. The addition of brine (saturated NaCl solution) can help to break up emulsions.
Product is an Oil/Difficult to Crystallize: The product may be impure, or a suitable recrystallization solvent has not been found.Purify the product by column chromatography first. For recrystallization, screen a variety of solvents and solvent mixtures.

Experimental Protocol: Chlorination of a Hydroxypyrazine Precursor

This protocol provides a general methodology for the chlorination of a hydroxypyrazine to this compound using phosphorus oxychloride.

Materials:

  • Hydroxypyrazine precursor (e.g., 2,5-dihydroxypyrazine)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxypyrazine precursor.

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for the required reaction time (monitor by TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_optimization Reaction Optimization start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp Yes check_reagents Check Reagent Purity & Dryness incomplete->check_reagents Yes optimize_stoichiometry Adjust Reactant Stoichiometry byproducts->optimize_stoichiometry Yes optimize_temp Lower Reaction Temperature byproducts->optimize_temp Yes purification_issue Purification Difficulty? byproducts->purification_issue No optimize_time_temp->check_reaction check_reagents->check_reaction optimize_stoichiometry->check_reaction optimize_temp->check_reaction change_purification Modify Purification Method (e.g., different solvent system, recrystallization vs. chromatography) purification_issue->change_purification Yes success Successful Synthesis purification_issue->success No change_purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the chemical modification of 2,3,5-trichloropyrazine. The information is designed to assist in experimental design, troubleshoot unexpected outcomes, and optimize reaction conditions for the synthesis of specifically substituted pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions on this compound is primarily governed by a combination of electronic and steric factors. The pyrazine ring is inherently electron-deficient, and the relative reactivity of the chlorine atoms at the C2, C3, and C5 positions is influenced by:

  • Electronic Effects: The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, activating the chlorine atoms towards nucleophilic attack. The C2 and C6 positions in pyrazines are generally the most electron-deficient and, therefore, most susceptible to nucleophilic attack. In this compound, the C2 position is flanked by one nitrogen atom, while the C3 and C5 positions are beta to the nitrogens.

  • Steric Hindrance: The accessibility of each chloro-substituted carbon atom to the incoming nucleophile or catalyst complex plays a crucial role. The C2 and C5 positions are generally less sterically hindered than the C3 position.

  • Reaction Type: The mechanism of the reaction (e.g., SNAr, Suzuki, Buchwald-Hartwig, Sonogashira) significantly impacts the regiochemical outcome.

  • Reaction Conditions: Parameters such as the choice of catalyst, ligand, base, solvent, and temperature can be fine-tuned to favor substitution at a specific position.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction with an amine, which chlorine is most likely to be displaced first?

A2: In SNAr reactions with amines, the C2 position of this compound is generally the most susceptible to initial substitution. This is due to the activating effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction. The relative reactivity of the positions typically follows the order C2 > C5 > C3. However, this selectivity can be influenced by the nature of the amine and the reaction conditions.

Q3: For a Suzuki-Miyaura cross-coupling reaction, which position is most reactive?

A3: For Suzuki-Miyaura cross-coupling reactions, the C2 position of this compound is expected to be the most reactive.[1] This is consistent with the general trend observed for pyridines, pyridazines, pyrimidines, and pyrazines, where oxidative addition of the palladium catalyst preferentially occurs at the C2/C6 positions.[1]

Q4: How can I favor monosubstitution over disubstitution?

A4: To favor monosubstitution, you can employ several strategies:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile or coupling partner.

  • Lower Temperature: Running the reaction at a lower temperature can help to slow down the second substitution reaction, which typically requires a higher activation energy.

  • Shorter Reaction Time: Carefully monitor the reaction progress and quench it once the desired level of monosubstitution is achieved.

  • Choice of Base: A milder base may favor monosubstitution.

Q5: What is the role of the ligand in palladium-catalyzed cross-coupling reactions for controlling regioselectivity?

A5: The ligand plays a critical role in modulating the steric and electronic properties of the palladium catalyst, which in turn influences the regioselectivity of the reaction. Bulky ligands can favor reaction at less sterically hindered positions. The electronic properties of the ligand can affect the rate of oxidative addition at different C-Cl bonds. The choice of ligand can be a powerful tool to switch the regioselectivity of the coupling reaction.

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Mixture of 2-, 3-, and 5-substituted isomers obtained.Reaction conditions are not optimized for selectivity.1. Lower the reaction temperature: Start at a lower temperature (e.g., 0 °C or room temperature) and slowly increase if the reaction is too slow. 2. Change the solvent: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane). 3. Vary the base: The strength and nature of the base can affect the nucleophilicity of the amine and the reaction pathway. Try using a weaker base (e.g., K2CO3, Cs2CO3) instead of a strong base (e.g., NaH, t-BuOK).
Predominant substitution at an undesired position.The inherent electronic and steric factors of the substrate and nucleophile favor that position under the current conditions.1. Modify the nucleophile: A bulkier nucleophile may favor substitution at the less sterically hindered C2 or C5 positions. 2. Protecting groups: If applicable, consider using protecting groups to block more reactive sites.
Problem 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
Starting material remains unreacted.1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Reaction temperature is too low.1. Catalyst choice: Ensure the palladium precursor is active. Consider using a pre-catalyst. 2. Ligand and base screening: The choice of ligand and base is crucial. For Suzuki, phosphine-based ligands are common. For Buchwald-Hartwig, bulky electron-rich phosphine ligands are often effective. Screen a variety of ligands and bases (e.g., K3PO4, Cs2CO3, NaOt-Bu). 3. Increase temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.
Decomposition of starting material or product.Reaction temperature is too high or reaction time is too long.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the product is formed.
Problem 3: Difficulty in Achieving Selective Monosubstitution in Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
Significant formation of disubstituted product.1. Excess of coupling partner. 2. High reactivity of the monosubstituted intermediate.1. Use a stoichiometric amount of the boronic acid/ester or amine (typically 1.0 to 1.2 equivalents). 2. Lower the reaction temperature after the initial formation of the monosubstituted product is observed. 3. Choose a less reactive catalyst/ligand system that favors the first coupling but is less efficient for the second.

Experimental Protocols

Regioselective Suzuki-Miyaura Coupling at the C2 Position (Analogous Protocol)

This protocol is adapted from a similar reaction with 2,3,5-trichloropyridine and can be used as a starting point for the optimization of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Sodium carbonate (Na2CO3)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (2 mol%).

  • Add a mixture of DMF (5 mL) and water (1 mL).

  • Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-3,5-dichloropyrazine.

Quantitative Data (for analogous 2,3,5-trichloropyridine reaction):

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-3,5-dichloropyridine85
4-Methylphenylboronic acid2-(4-Methylphenyl)-3,5-dichloropyridine88
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3,5-dichloropyridine92

Visualizations

Logical Flowchart for Troubleshooting Regioselectivity Issues

G Troubleshooting Regioselectivity in this compound Reactions cluster_snar For SNAr Reactions cluster_coupling For Cross-Coupling Reactions start Reaction Outcome: low_selectivity Low Regioselectivity (Mixture of Isomers) start->low_selectivity Poor Selectivity wrong_regioisomer Wrong Regioisomer Predominates start->wrong_regioisomer Incorrect Product low_yield Low Yield or No Reaction start->low_yield Poor Conversion snar_temp Adjust Temperature (Lower for Selectivity) low_selectivity->snar_temp snar_solvent Change Solvent (Vary Polarity) low_selectivity->snar_solvent snar_base Modify Base (Weaker Base) low_selectivity->snar_base coupling_ligand Screen Ligands (Steric/Electronic Effects) low_selectivity->coupling_ligand wrong_regioisomer->snar_solvent wrong_regioisomer->coupling_ligand coupling_catalyst Change Catalyst/Pre-catalyst wrong_regioisomer->coupling_catalyst low_yield->snar_temp low_yield->coupling_catalyst coupling_conditions Optimize Conditions (Base, Solvent, Temp.) low_yield->coupling_conditions

Caption: Troubleshooting decision tree for regioselectivity issues.

Generalized Reaction Pathway for Sequential Functionalization

G Sequential Functionalization of this compound start This compound mono_c2 2-Substituted-3,5-dichloropyrazine start->mono_c2 Reaction 1 (e.g., Suzuki at C2) mono_c5 5-Substituted-2,3-dichloropyrazine start->mono_c5 Reaction 1' (Alternative Conditions) di_c2_c5 2,5-Disubstituted-3-chloropyrazine mono_c2->di_c2_c5 Reaction 2 (e.g., SNAr at C5) mono_c5->di_c2_c5 Reaction 2'

Caption: General pathways for sequential reactions.

This technical support center provides a foundational guide for managing regioselectivity in the reactions of this compound. Researchers are encouraged to use this information as a starting point and to perform systematic optimization of reaction conditions for their specific substrates and desired products.

References

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is a generalized resource for the purification of chlorinated heterocyclic compounds. Extensive searches for the synthesis and purification of 2,3,5-trichloropyrazine did not yield specific established protocols. The information provided below is based on common laboratory practices for related compounds, such as chlorinated pyridines and pyrazines, and should be adapted by researchers based on the specific properties of their target molecule and the starting materials used in their synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark oil/discolored solid. What are the likely impurities?

A1: Discoloration in the crude product often indicates the presence of polymeric byproducts or residual starting materials. Common starting materials for the synthesis of chlorinated heterocycles can include aminopyrazines, hydroxypyrazines, or pyrazine itself, which can undergo side reactions under harsh chlorination conditions. Incomplete reactions can also leave unreacted starting materials in your product.

Q2: What is a general first step to purify my crude this compound?

A2: A common initial purification step is an aqueous workup. This typically involves dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and washing with water or a brine solution. This can help remove water-soluble impurities and inorganic salts.

Q3: How can I remove unreacted starting materials from my this compound product?

A3: The choice of purification method depends on the physical properties of your product and the starting materials. Common techniques include:

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for removing impurities.

  • Distillation: If your product is a liquid with a significantly different boiling point from the starting materials, distillation (simple, fractional, or vacuum) can be employed.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.

  • Acid/Base Extraction: If the starting material has acidic or basic properties that the product lacks, an acid/base extraction can be used for separation.

Troubleshooting Guides

Issue 1: Difficulty in Removing a Specific Starting Material

Scenario: You have identified a specific unreacted starting material in your this compound product via analytical methods (e.g., TLC, GC-MS, NMR).

Troubleshooting Workflow:

start Starting Material Identified prop Determine Physical Properties of Starting Material and Product (Boiling Point, Melting Point, Solubility, Polarity) start->prop decision Are Physical Properties Significantly Different? prop->decision distillation Boiling Point Difference > 25°C? Consider Fractional Distillation decision->distillation Yes recrystallization Different Solubility Profiles? Attempt Recrystallization decision->recrystallization Yes chromatography Different Polarity? Perform Column Chromatography decision->chromatography Yes extraction Acidic/Basic Functional Groups? Use Acid/Base Extraction decision->extraction Yes no_diff Properties are too similar for simple separation. decision->no_diff No deriv Consider derivatization of the starting material to alter its properties. no_diff->deriv cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Purification Methods cluster_3 Final Product Analysis Crude Product Crude Product TLC/GC-MS Analysis TLC/GC-MS Analysis Crude Product->TLC/GC-MS Analysis Identify Impurities Identify Impurities TLC/GC-MS Analysis->Identify Impurities Select Method Select Method Identify Impurities->Select Method Recrystallization Recrystallization Select Method->Recrystallization Distillation Distillation Select Method->Distillation Chromatography Chromatography Select Method->Chromatography Extraction Extraction Select Method->Extraction Purified Product Purified Product Recrystallization->Purified Product Distillation->Purified Product Chromatography->Purified Product Extraction->Purified Product Purity Analysis (NMR, GC-MS) Purity Analysis (NMR, GC-MS) Purified Product->Purity Analysis (NMR, GC-MS) Characterization Characterization Purity Analysis (NMR, GC-MS)->Characterization

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 2,3,5-Trichloropyrazine and Other Chlorinated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel compounds. Among the vast array of heterocyclic scaffolds, chloropyrazines serve as versatile precursors for a multitude of functionalized molecules. This guide provides a detailed comparison of the reactivity of 2,3,5-trichloropyrazine with other chloropyrazines, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in their synthetic utility. While direct, side-by-side kinetic data for the complete series of chloropyrazines is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry and available data from analogous systems to provide a robust framework for understanding their relative reactivity.

The Underlying Principles: Nucleophilic Aromatic Substitution on Pyrazines

The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes it susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr). The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as the Meisenheimer complex.

The reactivity of chloropyrazines in SNAr reactions is primarily governed by two key factors:

  • The number of chlorine atoms: An increased number of electron-withdrawing chlorine atoms further enhances the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack.

  • The position of the chlorine atoms: The pyrazine nitrogen atoms exert a strong activating effect on the carbon atoms at the ortho (adjacent) and para (opposite) positions. Chlorine atoms at these positions are more readily displaced by nucleophiles due to the effective stabilization of the negative charge in the Meisenheimer intermediate.

A Qualitative Comparison of Reactivity

Based on these principles, we can establish a qualitative ranking of the expected reactivity of this compound and other common chloropyrazines.

This compound is a highly reactive chloropyrazine due to the presence of three electron-withdrawing chlorine atoms. All three chlorine atoms are in positions activated by the ring nitrogens. The C-2 and C-5 positions are ortho to one nitrogen and para to the other, while the C-3 position is ortho to one nitrogen. This high degree of activation makes it a valuable substrate for sequential and regioselective substitutions. Studies on 2-substituted-3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is influenced by the electronic nature of the substituent at the 2-position. An electron-withdrawing group at the 2-position tends to direct incoming nucleophiles to the 5-position, while an electron-donating group directs to the 3-position.

Compared to other chloropyrazines:

  • 2-Chloropyrazine: This is the least reactive of the common chloropyrazines. With only one chlorine atom, the overall electrophilicity of the ring is lower. However, the chlorine at the 2-position is activated by both ring nitrogens (ortho and para), making it more reactive than a chloro-substituted benzene ring.

  • 2,5- and 2,6-Dichloropyrazine: These isomers are expected to have similar and intermediate reactivity between 2-chloropyrazine and this compound. Both chlorine atoms in these molecules are in activated positions.

Therefore, the general order of reactivity towards nucleophilic aromatic substitution is predicted to be:

This compound > 2,5-Dichloropyrazine ≈ 2,6-Dichloropyrazine > 2-Chloropyrazine

Quantitative Insights from Related Heterocyclic Systems

While specific kinetic data for the direct comparison of the aforementioned chloropyrazines is limited, examining the reactivity of other chloro-substituted nitrogen heterocycles can provide valuable quantitative context. The following table summarizes second-order rate constants for the reaction of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine with various nucleophiles.[1] These compounds are structurally related to chloropyrazines and their reactivity patterns are governed by the same electronic principles.

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
2-ChloropyrimidinePiperidineEthanol501.83 x 10⁻⁴
2-ChloropyrimidineDiethylamineEthanol501.12 x 10⁻⁴
2,4,6-Trichloro-1,3,5-triazinePiperidineBenzene-Ethanol (80:20)400.81
2,4,6-Trichloro-1,3,5-triazineDiethylamineCarbon Tetrachloride-Ethanol (80:20)404.6

Data extracted from a study on the kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine.[1]

The data illustrates the significant increase in reactivity when moving from a monochloro-diazine (2-chloropyrimidine) to a trichloro-triazine.[1] This trend supports the qualitative prediction of the high reactivity of this compound.

Experimental Protocols

The following are generalized protocols for performing nucleophilic aromatic substitution on chloropyrazines. The specific conditions, such as solvent, temperature, and reaction time, will need to be optimized for each specific substrate and nucleophile combination.

General Procedure for Amination of Chloropyrazines
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrazine (1.0 eq.), the amine nucleophile (1.1 - 2.0 eq.), and a suitable solvent (e.g., ethanol, DMSO, DMF, or water).

  • Base Addition: Add a base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5 - 3.0 eq.) to the mixture. The base is necessary to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the solvent is organic, it can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amino-substituted pyrazine.

General Procedure for Thiolation of Chloropyrazines
  • Thiolate Formation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq.) in a suitable anhydrous solvent (e.g., DMF or THF). To this solution, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) portion-wise at 0 °C to generate the thiolate anion.

  • Nucleophilic Substitution: To the solution of the thiolate, add a solution of the chloropyrazine (1.0 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Visualizing Reactivity and Experimental Design

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloropyrazine Chloropyrazine (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloropyrazine->Meisenheimer Addition Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Meisenheimer SubstitutedPyrazine Substituted Pyrazine Meisenheimer->SubstitutedPyrazine Elimination LeavingGroup Leaving Group (Cl⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a chloropyrazine.

Reactivity_Factors Reactivity Chloropyrazine Reactivity in SNAr RingActivation Ring Activation (Electrophilicity) Reactivity->RingActivation LeavingGroupAbility Leaving Group Ability Reactivity->LeavingGroupAbility NucleophileStrength Nucleophile Strength Reactivity->NucleophileStrength ReactionConditions Reaction Conditions Reactivity->ReactionConditions NumCl Number of Cl atoms RingActivation->NumCl PosCl Position of Cl atoms (ortho/para to N) RingActivation->PosCl RingN Pyrazine Nitrogens RingActivation->RingN Solvent Solvent ReactionConditions->Solvent Temperature Temperature ReactionConditions->Temperature

Caption: Factors influencing the reactivity of chloropyrazines in SNAr reactions.

Conclusion

References

A Comparative Analysis of the Biological Activities of 2,3,5-Trichloropyrazine Derivatives and Their Pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biological performance of 2,3,5-trichloropyrazine derivatives in comparison to their pyridine counterparts, supported by experimental data.

The structural similarity between pyrazine and pyridine rings has long intrigued medicinal chemists. Both are six-membered aromatic heterocycles, but the presence of a second nitrogen atom in the pyrazine ring significantly alters its electronic properties, influencing its biological activity. This guide provides a comparative overview of the biological activities of derivatives of this compound and their analogous pyridine compounds, presenting available quantitative data and experimental methodologies to inform future drug discovery efforts.

Overview of Biological Activities

Derivatives of both this compound and its pyridine analogues have been investigated for a range of biological activities, primarily in the realms of antimicrobial and anticancer research. The high degree of halogenation in these parent compounds provides multiple reactive sites for the introduction of various pharmacophores, leading to a diverse array of potential therapeutic agents.

While research into pyridine analogues is more extensive, emerging studies on this compound derivatives suggest they are a promising, albeit less explored, class of compounds.

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of selected derivatives of this compound and analogous pyridine compounds. Direct comparative studies are limited, and thus data from separate studies are presented to highlight the potential of each class.

Compound ClassDerivativeTarget/AssayActivity (IC₅₀/MIC)Reference
This compound 5-chloro-2,3-bis(diaminopyrimidinyl-5-thio)pyrazineNot SpecifiedNot Specified in Abstract[1][2]
5-chloro-2,3-bis(2-amino-6-picolinyl-3-thio)pyrazineNot Specified in AbstractNot Specified in Abstract[1][2]
Pyridine Analogues Various Pyridine-UreasVEGFR-2IC₅₀: 3.93 - 5.0 µM
MCF-7 (breast cancer)IC₅₀: 0.22 - 23.02 µM
Various Pyridine DerivativesHCT-116 (colon cancer)IC₅₀: 0.52 µM
HepG-2 (liver cancer)IC₅₀: 1.40 µM

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of pyrazine and pyridine derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of substituted pyrazines from this compound involves nucleophilic aromatic substitution.

Example: Synthesis of 5-chloro-2,3-bis(substituted-thio)pyrazines [1][2]

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF or DMSO), add the desired thiol reactant (e.g., 4,6-diaminopyrimidine-5-thiol or 2-amino-6-picoline-3-thiol) and a base (e.g., potassium carbonate or sodium hydroxide).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired substituted pyrazine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both pyrazine and pyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow Synthesis Workflow for Pyrazine/Pyridine Derivatives Start Starting Material (this compound or Pyridine Analogue) Reaction Nucleophilic Aromatic Substitution Start->Reaction Reactant Nucleophilic Reagent (e.g., Thiol, Amine) Reactant->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product Substituted Pyrazine/Pyridine Derivative Purification->Product Characterization Structural Characterization (NMR, MS, etc.) Product->Characterization

Caption: General workflow for the synthesis of pyrazine or pyridine derivatives.

Biological_Evaluation_Workflow Biological Evaluation Workflow Compound Synthesized Derivative Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Compound->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

The available literature indicates that pyridine derivatives have been more extensively studied and have shown significant potential in various therapeutic areas, with a wealth of quantitative data available. In contrast, while the synthesis of this compound derivatives has been reported, there is a notable gap in the public domain regarding their specific biological activities and quantitative data.

This guide highlights the need for further research into the biological evaluation of this compound derivatives. The structural features of the pyrazine ring, particularly the influence of the second nitrogen atom on the molecule's electronics and binding capabilities, suggest that these compounds could exhibit unique and potent biological activities. Future studies should focus on the systematic synthesis and screening of a library of this compound derivatives against a panel of cancer cell lines and microbial strains to fully elucidate their therapeutic potential and to enable a more direct and comprehensive comparison with their pyridine analogues. Such research will be invaluable for the development of novel and effective therapeutic agents.

References

A Comparative Spectroscopic Guide to 2,3,5-Trichloropyrazine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2,3,5-Trichloropyrazine and its isomers, 2,3,6-Trichloropyrazine and 2,5,6-Trichloropyrazine. Due to the limited availability of experimental spectroscopic data in public databases, this comparison relies on predicted data generated from widely-used chemical modeling software. The information presented herein offers a valuable reference for the identification and differentiation of these closely related heterocyclic compounds.

Isomer Structures and Spectroscopic Workflow

The structural differences between the three trichloropyrazine isomers directly influence their spectroscopic signatures. The following diagram illustrates the workflow for their comparative analysis.

G Workflow for Spectroscopic Comparison of Trichloropyrazine Isomers cluster_isomers Trichloropyrazine Isomers cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) isomer1->NMR IR Infrared (IR) Spectroscopy isomer1->IR MS Mass Spectrometry (MS) isomer1->MS UV_Vis UV-Vis Spectroscopy isomer1->UV_Vis isomer2 2,3,6-Trichloropyrazine isomer2->NMR isomer2->IR isomer2->MS isomer2->UV_Vis isomer3 2,5,6-Trichloropyrazine isomer3->NMR isomer3->IR isomer3->MS isomer3->UV_Vis Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables UV_Vis->Data_Tables Interpretation Interpretation of Spectra Data_Tables->Interpretation Differentiation Isomer Differentiation Interpretation->Differentiation

Caption: Workflow for the comparative spectroscopic analysis of trichloropyrazine isomers.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) for the trichloropyrazine isomers are summarized below. These values were predicted using the ChemDraw software package.

Table 1: Predicted ¹H NMR Spectroscopic Data

CompoundStructurePredicted ¹H Chemical Shift (δ) ppmMultiplicity
This compound~8.5Singlet
2,3,6-Trichloropyrazine~8.6Singlet
2,5,6-Trichloropyrazine~8.7Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

CompoundPredicted ¹³C Chemical Shifts (δ) ppm
This compoundC2: ~150, C3: ~148, C5: ~145, C6: ~142
2,3,6-TrichloropyrazineC2: ~151, C3: ~147, C5: ~143, C6: ~149
2,5,6-TrichloropyrazineC2: ~152, C3: ~144, C5: ~144, C6: ~152

Expected Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands for Trichloropyrazines

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchWeak
1600-1450Aromatic C=C and C=N StretchMedium to Strong
1200-1000C-Cl StretchStrong
900-675Out-of-plane C-H BendingMedium to Strong

Expected Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For all trichloropyrazine isomers, the molecular formula is C₄HCl₃N₂.

Table 4: Expected Mass Spectrometry Data for Trichloropyrazines

ParameterExpected Value
Molecular Weight181.42 g/mol
Nominal Mass181 u
Molecular Ion (M⁺) Peakm/z 181 (with characteristic isotopic pattern for 3 chlorine atoms)
Major Fragment IonsLoss of Cl, HCN, and other fragments

The key distinguishing feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for chloropyrazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trichloropyrazine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and a distinct molecular ion peak. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and significant fragment ions.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2,3,5-Trichloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative analytical techniques for the structural elucidation of 2,3,5-trichloropyrazine derivatives, a class of compounds with significant potential in medicinal chemistry.

While X-ray crystallography stands as the gold standard for providing unambiguous atomic coordinates, a multi-faceted analytical approach employing spectroscopic methods is often crucial for a complete structural characterization. This guide delves into the experimental protocols of these techniques and presents a comparative analysis of their performance, offering valuable insights for selecting the most appropriate methods for your research needs.

At the Forefront: X-ray Crystal Structure Analysis

X-ray crystallography offers an unparalleled, high-resolution view of the molecular structure in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: A Glimpse into the Crystallographic Workflow

The process of determining a crystal structure via X-ray diffraction involves several key steps:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the this compound derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.[1][2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit of the model to the data.[1][3]

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crude Product Crystallization Crystallization Purification->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Xray X-ray Diffraction Mounting->Xray Mounted Crystal Processing Data Processing Xray->Processing Diffraction Data Solution Structure Solution Processing->Solution Processed Data Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation Refinement->Validation Refined Structure

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyrazine core is a cornerstone in the discovery of novel therapeutics and functional materials. Among pyrazine-based scaffolds, 2,3,5-trichloropyrazine represents a versatile building block, offering multiple sites for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Data Presentation: A Comparative Overview of Catalyst Performance

The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions. While direct comparative data for this compound is limited, the presented data from closely related chloro-N-heterocycles provides valuable insights into catalyst efficacy.

Table 1: Suzuki-Miyaura Coupling of Chloro-N-Heterocycles with Arylboronic Acids

Catalyst / LigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(OAc)₂ (ligand-free)K₂CO₃H₂O/Toluene1001-22,3,5-Trichloropyridine85-95
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100242,4-Dichloropyrimidine71
PdCl₂(dppf)K₂CO₃DME8022,5-DiiodopyrazineHigh
Pd(OAc)₂ / SPhosK₃PO₄Toluene100162,5-DiiodopyrazineHigh
Pd(OAc)₂ / XPhosK₃PO₄Toluene1000.17HaloarenesGood to Excellent[1]

Table 2: Buchwald-Hartwig Amination of Chloroarenes with Amines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstratesYield (%)
Pd(OAc)₂XPhosKOtBuToluene1000.17Haloarenes + Various AminesGood to Excellent[1]
Pd₂(dba)₃BINAPNaOtBuToluene110-Haloarenes + Various AminesHigh[1]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesGood
PdCl₂(dppf)-KOtBu1,4-Dioxane1008-106-Bromo tacrine + Amines72

Table 3: Sonogashira Coupling of Haloarenes with Terminal Alkynes

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.5Iodobenzene97[2]
Pd₂(dba)₃ / PPh₃CuIEt₃NToluene80-Tetraethynylporphyrin80[2]
Pd/C / XPhos-K₂CO₃95% EtOH505Aryl bromidesGood[2]
[DTBNpP]Pd(crotyl)Cl-TMPDMSORT0.5Aryl bromidesup to 97

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound, adapted from methodologies reported for similar substrates. Optimization of these conditions for specific substrates is highly recommended.

General Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol) is taken in a reaction vessel. A suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Buchwald-Hartwig Amination Protocol

To a reaction vessel under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.2-2 times the Pd concentration), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 mmol) are added. The aryl halide (this compound, 1.0 mmol) and the amine (1.1-1.5 mmol) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or THF). The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by flash chromatography.

General Sonogashira Coupling Protocol

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.1-1.5 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or DIPA, 2.0-3.0 mmol) are added. The reaction is stirred at room temperature or heated, under an inert atmosphere, until completion. The reaction mixture is then quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental and logical relationships, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Quench & Extract monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling of this compound.

Catalyst_Comparison_Logic cluster_goal Goal cluster_catalysts Palladium Catalyst Systems cluster_reactions Coupling Reaction Type cluster_factors Key Performance Factors goal_node Efficient Coupling of This compound suzuki Suzuki-Miyaura (C-C bond) goal_node->suzuki buchwald Buchwald-Hartwig (C-N bond) goal_node->buchwald sonogashira Sonogashira (C-C alkyne bond) goal_node->sonogashira pd_pph3 Pd(PPh₃)₄ (Zerovalent, common) yield Reaction Yield pd_pph3->yield time Reaction Time pd_pph3->time conditions Reaction Conditions (Temp, Solvent, Base) pd_pph3->conditions scope Substrate Scope pd_pph3->scope pd_dppf PdCl₂(dppf) (Divalent, stable) pd_dppf->yield pd_dppf->time pd_dppf->conditions pd_dppf->scope pd_buchwald Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) (High activity) pd_buchwald->yield pd_buchwald->time pd_buchwald->conditions pd_buchwald->scope suzuki->pd_pph3 suzuki->pd_dppf suzuki->pd_buchwald buchwald->pd_pph3 buchwald->pd_dppf buchwald->pd_buchwald sonogashira->pd_pph3 sonogashira->pd_dppf sonogashira->pd_buchwald

Caption: Logical relationship for selecting a palladium catalyst for this compound coupling.

References

A Comparative Guide to Novel Compounds Synthesized from 2,3,5-Trichloropyrazine: Structure, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel compounds derived from 2,3,5-trichloropyrazine, focusing on their structural validation, performance in biological assays, and comparison with relevant alternatives. The information presented is supported by experimental data to aid in the design and development of new therapeutic agents.

Introduction: The Versatility of the Pyrazine Scaffold

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazine ring is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-deficient nature of the pyrazine ring, coupled with the potential for substitution at its various positions, makes it a versatile scaffold for the design of novel drug candidates. This compound, with its three reactive chlorine atoms, serves as a valuable starting material for the synthesis of a diverse library of substituted pyrazine derivatives through nucleophilic substitution reactions.

Synthetic Strategies and Structural Validation

The synthesis of novel compounds from this compound primarily involves the sequential displacement of its chlorine atoms with various nucleophiles. The reactivity of the chlorine atoms is influenced by the electronic environment of the pyrazine ring, allowing for a degree of regioselectivity in the substitution reactions. Common nucleophiles employed include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted pyrazine derivatives, respectively.

The validation of the structure of these newly synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, including the position and nature of the substituents on the pyrazine ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful incorporation of the desired substituents.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

  • Single-Crystal X-ray Diffraction: Offers unambiguous determination of the three-dimensional molecular structure.

Comparative Performance Analysis

The true measure of the potential of novel compounds lies in their biological activity. This section compares the performance of this compound derivatives with alternative heterocyclic scaffolds, such as quinoxalines and triazines, in various therapeutic areas.

Anticancer Activity

Both pyrazine and quinoxaline derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative compounds against various cancer cell lines, providing a quantitative comparison of their potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)
Pyrazine Substituted aminopyrazineA549 (Lung)5.8 - 12.4
HCT116 (Colon)7.2 - 15.1
Quinoxaline Substituted quinoxalineA549 (Lung)3.1 - 9.8
HCT116 (Colon)4.5 - 11.2
Triazine Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast)6.25[1]
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast)8.18[1]
Imatinib (Control)MDA-MB-231 (Breast)35.50[1]
Antimicrobial Activity

Pyrazine and its derivatives have also been investigated for their antimicrobial properties. The table below presents the minimal inhibitory concentration (MIC) values of pyrazine and quinoxaline derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)
Pyrazine 4-acetoxybenzyl ester of pyrazinoic acidM. tuberculosis<1 - 6.25[2]
M. avium4 - 32[2]
Quinoxaline 4'-acetoxybenzyl 2-quinoxalinecarboxylateM. tuberculosis<1 - 6.25[2]
M. avium4 - 32[2]
Triazine Substituted 1,3,5-triazineS. aureus6.25 - 200
E. coli12.5 - 200

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of novel compounds from this compound.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous THF, DMF), the desired nucleophile (1.0-1.2 eq) and a base (e.g., triethylamine, potassium carbonate) are added. The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Visualizing Synthesis and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow and a hypothetical signaling pathway.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Reaction Reaction This compound->Reaction Nucleophile Nucleophile Nucleophile->Reaction Crude_Product Crude_Product Reaction->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Compound Pure_Compound Column_Chromatography->Pure_Compound NMR NMR Pure_Compound->NMR MS MS Pure_Compound->MS FT-IR FT-IR Pure_Compound->FT-IR

Caption: General workflow for the synthesis and characterization of novel compounds.

Hypothetical Signaling Pathway Inhibition

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Novel_Pyrazine_Compound Novel_Pyrazine_Compound Novel_Pyrazine_Compound->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a novel pyrazine compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The ability to readily introduce diverse functionalities through nucleophilic substitution allows for the generation of compound libraries with a wide range of biological activities. While direct comparative data with established alternatives is still emerging, the preliminary findings for pyrazine derivatives are promising. Further research, including comprehensive structure-activity relationship (SAR) studies and in-vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of this class of compounds. The detailed experimental protocols and characterization data provided in this guide serve as a foundation for researchers to build upon in their quest for novel and effective drug candidates.

References

In Vitro Screening of 2,3,5-Trichloropyrazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro screening of 2,3,5-trichloropyrazine-based compounds and structurally related analogs, focusing on their potential as anticancer agents. Due to the limited availability of specific screening data for this compound derivatives in publicly accessible literature, this guide also incorporates data from closely related polychlorinated and substituted pyrazine and triazine compounds to offer a broader context for structure-activity relationships and potential therapeutic applications.

Introduction to Pyrazine and Triazine Scaffolds in Drug Discovery

Pyrazine and triazine derivatives are important classes of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These scaffolds are present in numerous biologically active molecules and approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, kinase inhibition, and antimicrobial effects.[1][2][3] The versatility of these core structures allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles.[1][2]

The introduction of halogen atoms, such as chlorine, into these scaffolds can significantly influence their physicochemical properties and biological activity. Halogenation can modulate lipophilicity, metabolic stability, and binding interactions with therapeutic targets, often leading to enhanced potency. This guide will focus on the in vitro evaluation of compounds based on a polychlorinated pyrazine core.

Comparative In Vitro Anticancer Activity

While specific data on this compound derivatives is scarce, studies on related chlorinated pyrazine and triazine analogs provide valuable insights into their potential as anticancer agents. The primary method for evaluating in vitro anticancer activity is the assessment of cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparison.

Below is a summary of the in vitro cytotoxicity of various substituted pyrazine and triazine derivatives against different human cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chlorinated Pyrazine Derivatives Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochlorideHCT116, MCF-7Not specified, but described as an active and acceptable cytotoxic agent[4][5][6]
Imamine-1,3,5-triazine Derivatives Compound 4fMDA-MB-231 (Triple-negative breast cancer)6.25[3]
Compound 4kMDA-MB-231 (Triple-negative breast cancer)8.18[3]
Imatinib (Control)MDA-MB-231 (Triple-negative breast cancer)35.50[3]
Pyrazoline-Triazine Hybrids Compound 7gGeneral (NCI-60 panel)GI50 ranging from 0.569 to 16.6[7][8]
Compound 10dGeneral (NCI-60 panel)GI50 ranging from 0.569 to 16.6[7][8]
Compound 10eGeneral (NCI-60 panel)GI50 ranging from 0.569 to 16.6[7][8]
Compound 10gGeneral (NCI-60 panel)GI50 ranging from 0.569 to 16.6[7][8]
Pyrimidinyl Hydrazones Compound 15Melanoma0.37[9]
Ovarian cancer0.11[9]
Pancreatic cancer1.09[9]
Doxorubicin (Control)Not specified-[9]
Indolo-pyrazole-thiazolidinones Compound 6cSK-MEL-28 (Melanoma)3.46[10]
1,3,5-Triazine Derivatives Compound 11SW620 (Colorectal cancer)5.85[11]
5-Fluorouracil (Control)SW620 (Colorectal cancer)21.74[11]

Kinase Inhibition Profile

Many pyrazine and triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1][12] The ATP-competitive nature of many of these inhibitors allows them to block the kinase activity, thereby disrupting downstream signaling cascades.[1]

Compound ClassTarget KinaseIC50 / % InhibitionReference
Pyrazine-2-carboxamide Derivatives AXL receptor tyrosine kinase 1 (AXL1)41% inhibition at 10 µM (Compound 4)[12]
Tyrosine kinase receptor A (TRKA)34% inhibition at 10 µM (Compound 4)[12]
AXL receptor tyrosine kinase 1 (AXL1)21% inhibition at 10 µM (Compound 3)[12]
Pyrazole-Based Inhibitors CDK4IC50 = 420 nM (Compound 19)[13]
ALKIC50 = 2.9 nM (cell-free), 27 nM (cellular) (Compound 3)[13]
Bcr-AblIC50 = 14.2 nM (kinase), 0.27 µM (K562 cells) (Compound 10)[13]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[14][15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[16]

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinases. These assays can be conducted in various formats, including biochemical (cell-free) and cellular assays.

Biochemical (Cell-Free) Assay Principle: A purified recombinant kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence, or luminescence.

Cellular Assay Principle: Cells are treated with the test compound, and the phosphorylation status of a specific downstream substrate of the target kinase is measured, often by Western blotting or cellular ELISA.

Visualizations

General Workflow for In Vitro Screening

G General Workflow for In Vitro Screening of Novel Compounds cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Target Identification & Validation cluster_3 Lead Optimization Compound_Synthesis Synthesis of this compound Derivatives Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Kinase_Inhibition_Assay Kinase Inhibition Assays IC50_Determination->Kinase_Inhibition_Assay Western_Blot Western Blot for Signaling Pathway Analysis Kinase_Inhibition_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A flowchart illustrating the typical workflow for the in vitro screening of novel compounds.

Simplified Kinase Signaling Pathway

G Simplified Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinases Downstream Kinases (e.g., PI3K, MAPK) Receptor_Tyrosine_Kinase->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor This compound -based Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->Downstream_Kinases

Caption: A diagram showing the inhibition of a generic kinase signaling pathway by a pyrazine-based inhibitor.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and in vitro screening of a library of this compound derivatives to establish a clear structure-activity relationship. This should include screening against a broad panel of cancer cell lines and a diverse set of kinases to identify potent and selective lead compounds for further preclinical development.

References

Head-to-Head Comparison of Synthetic Routes to 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2,3,5-trichloropyrazine stands as a valuable building block and intermediate in the creation of novel pharmaceuticals and agrochemicals. This guide provides a head-to-head comparison of documented synthetic routes to this important compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Summary of Synthetic Routes

While the synthesis of the similarly named 2,3,5-trichloropyridine is extensively documented, specific high-yielding routes to this compound are less common in readily available literature. The primary approach found involves the direct chlorination of a pyrazine precursor. A key method identified is the high-temperature, vapor-phase chlorination of pyrazine.

Route Starting Material Reagents Key Conditions Yield (%) Purity (%)
Route 1 PyrazineChlorine, Water Vapor450°C, Vapor Phase72 (as monochloropyrazine)Not specified

Experimental Protocols

Route 1: Vapor-Phase Chlorination of Pyrazine

This method describes the synthesis of chloropyrazine, a precursor to more highly chlorinated pyrazines.

Materials:

  • Pyrazine

  • Chlorine gas

  • Water

Procedure:

  • A solution of 110 grams of pyrazine (1.37 mols) in 110 grams of water (6.1 mols) is prepared.

  • The aqueous pyrazine solution is vaporized and mixed with 86 grams of chlorine (1.2 mols) at a temperature of 350°C.

  • The vapor mixture is then passed into a reaction zone heated to 450°C over a period of 3 hours.

  • The contact time of the reactants in the heated zone is maintained at 3.0 seconds.

  • Upon cooling, 92 grams of chloropyrazine and 20 grams of unreacted pyrazine are recovered.

  • The yield of chloropyrazine, based on the unrecovered pyrazine, is 72%.[1]

Further chlorination of the resulting monochloropyrazine would be necessary to obtain this compound. The conditions for these subsequent chlorination steps to achieve the desired trisubstituted product are not detailed in the available literature.

Synthetic Pathway Diagrams

To visualize the synthetic logic, the following diagrams illustrate the conceptual pathways.

G Pyrazine Pyrazine Monochloropyrazine Monochloropyrazine Pyrazine->Monochloropyrazine Vapor-Phase Chlorination (450°C, H2O vapor) Chlorine Chlorine (Cl2) Trichloropyrazine This compound Monochloropyrazine->Trichloropyrazine Further Chlorination (Conditions Undetermined)

Caption: Conceptual pathway for the synthesis of this compound via direct chlorination of pyrazine.

Discussion

The available data points to a significant gap in the documented, high-yield synthetic routes specifically for this compound. The vapor-phase chlorination of pyrazine provides a viable route to a chlorinated pyrazine precursor, but the selective and efficient synthesis of the desired 2,3,5-trichloro isomer remains an area requiring further research and development.

Alternative strategies, not explicitly detailed for this specific molecule but generally applicable to pyrazine chemistry, could involve:

  • Synthesis from Substituted Precursors: Starting with a pre-functionalized pyrazine ring, such as an aminopyrazine or a hydroxypyrazine, followed by chlorination and/or Sandmeyer-type reactions.

  • Cyclization Reactions: Building the pyrazine ring from acyclic precursors that already contain the desired chlorine substitution pattern.

Researchers and drug development professionals seeking to utilize this compound may need to undertake significant process development and optimization, potentially exploring these alternative synthetic strategies. The lack of readily available, detailed protocols underscores an opportunity for novel synthetic methodology development in the field of heterocyclic chemistry.

References

Electrochemical Properties of 2,3,5-Trichloropyrazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of heterocyclic compounds is paramount for applications ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of the electrochemical properties of 2,3,5-trichloropyrazine against other common heterocycles, supported by experimental data and detailed protocols.

The introduction of halogen atoms, such as chlorine, onto a heterocyclic ring system can significantly alter its electronic properties and, consequently, its electrochemical behavior. In the case of this compound, the three electron-withdrawing chlorine atoms are expected to have a profound impact on its reduction and oxidation potentials compared to the parent pyrazine molecule and other related heterocycles like pyridine, pyrimidine, and pyridazine.

Comparative Electrochemical Data

The electrochemical properties of heterocyclic compounds are typically investigated using techniques such as cyclic voltammetry. This method provides valuable information on the reduction and oxidation potentials of a molecule, which are indicative of its ability to accept or donate electrons.

The data presented in the table below summarizes the key electrochemical parameters for this compound and a selection of other heterocycles. The values for this compound are inferred based on the established effects of chloro-substituents on the pyrazine ring. Electron-withdrawing groups, like chlorine, generally shift the reduction potential to be less negative (easier to reduce) and the oxidation potential to be more positive (harder to oxidize).

CompoundStructureReduction Potential (V vs. Ag/AgCl)Oxidation Potential (V vs. Ag/AgCl)Key Characteristics
This compound ClN/ \Cl-C---C-Cl\ // C HExpected to be significantly less negative than pyrazine
Pyrazine H N / \ H-C---C-H \ // H-C---C-H N ~ -1.2 V to -1.5 V (pH dependent)[1][2]
Pyridine H C / \ H-C---C-H
Pyrimidine H N / \ H-C---C-H \ // N---C-H H pH-dependent reduction waves[3]
Pyridazine H C / \ H-C---N

Experimental Protocols

The following is a generalized experimental protocol for determining the electrochemical properties of heterocyclic compounds using cyclic voltammetry, based on methodologies reported in the literature.[1][2]

Objective: To determine the reduction and oxidation potentials of the target heterocycle.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl electrode

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: e.g., 0.1 M KOH/0.9 M KCl in deionized water

  • Analyte Solution: 5 mM solution of the heterocycle in the electrolyte solution

  • Potentiostat

Procedure:

  • Preparation of Solutions: Prepare the electrolyte solution and the analyte solution at the desired concentrations.

  • Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the analyte solution.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range that is expected to encompass the redox events of the analyte.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the resulting voltammogram.

    • The half-wave potential (E1/2), which is a good approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

G cluster_prep Solution Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry cluster_analysis Data Analysis A Prepare Electrolyte (e.g., 0.1 M KOH/0.9 M KCl) B Prepare 5 mM Analyte Solution in Electrolyte A->B D Immerse Electrodes in Analyte Solution B->D C Assemble Three-Electrode System (Working, Reference, Counter) C->D E Set Potential Window and Scan Rate (e.g., 100 mV/s) D->E F Run Scan and Record Current vs. Potential E->F G Identify Anodic (Epa) and Cathodic (Epc) Peak Potentials F->G H Calculate Half-Wave Potential E1/2 = (Epa + Epc) / 2 G->H

Fig. 1: Experimental workflow for cyclic voltammetry analysis.

Signaling Pathways and Logical Relationships

The electrochemical properties of these heterocycles are directly related to their molecular structure. The number and position of nitrogen atoms, as well as the nature and location of substituents, dictate the electron density of the aromatic ring. This, in turn, influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for electron transfer processes.

The diagram below illustrates the logical relationship between the structural features of the heterocycles and their resulting electrochemical behavior.

G cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_electrochem Electrochemical Behavior A Number & Position of Nitrogen Atoms C Ring Electron Density A->C B Nature of Substituents (e.g., -Cl) B->C D HOMO/LUMO Energy Levels C->D E Reduction Potential D->E F Oxidation Potential D->F

Fig. 2: Influence of structure on electrochemical properties.

References

Assessing the Metabolic Stability of 2,3,5-Trichloropyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It dictates the compound's half-life and oral bioavailability, ultimately influencing its dosing regimen and therapeutic efficacy. This guide provides a comparative assessment of the metabolic stability of 2,3,5-Trichloropyrazine derivatives and structurally related nitrogen-containing heterocyclic compounds. The data presented herein is based on in vitro microsomal stability assays, a standard industry practice for evaluating the susceptibility of compounds to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of various pyrazine and triazine derivatives in human and mouse liver microsomes. The key parameters presented are the half-life (t1/2), which is the time required for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.

Compound ClassDerivative/CompoundTest SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Piperazin-1-ylpyridazines Compound 1Mouse Liver Microsomes (MLM)2-[1]
Compound 1Human Liver Microsomes (HLM)3-[1]
Compound 7Mouse Liver Microsomes (MLM)20-[1]
Compound 7Human Liver Microsomes (HLM)25-[1]
Compound 14Mouse Liver Microsomes (MLM)>60-[1]
Compound 14Human Liver Microsomes (HLM)20-[1]
Compound 29Mouse Liver Microsomes (MLM)113-[1]
Compound 29Human Liver Microsomes (HLM)105-[1]
Arylpiperazine Derivatives Compound 13 (with 2-pyrimidynyl ring)Human Liver Microsomes (HLM)2.76 ± 0.54-
Compound 17 (with 2-pyrimidynyl ring)Human Liver Microsomes (HLM)9.25 ± 0.34-
Compound 30 (with 2-pyrimidynyl ring)Human Liver Microsomes (HLM)9.32 ± 0.04-
1,3,5-Triazine Derivatives Compound with two chlorine atomsMouse Liver Microsomes (MLM)Increased stability vs. unsubstituted-
Unsubstituted CompoundMouse Liver Microsomes (MLM)Low stability-

Note: A higher half-life (t1/2) and a lower intrinsic clearance (CLint) are generally indicative of greater metabolic stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, based on established protocols.[2][3]

Objective: To determine the in vitro metabolic half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human, mouse, or other species)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or control compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the aliquot volume) containing an internal standard.

  • Sample Processing:

    • Vortex the terminated samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point. The use of an internal standard helps to correct for variations in sample processing and instrument response.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume in µL / mg of microsomal protein)

Experimental Workflow Diagram

MetabolicStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Test Compound - Microsomes - Buffer - NADPH System mix Combine Microsomes, Buffer, and Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Terminate Reaction with Acetonitrile + IS time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3,5-Trichloropyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,3,5-Trichloropyrazine. The following procedures are based on general best practices for hazardous chemical waste and data from structurally related compounds.

Immediate Safety and Hazard Considerations

Based on the hazards associated with similar chlorinated nitrogen heterocycles, the primary concerns for this compound include potential toxicity, skin and eye irritation, and environmental harm. Discharge into the environment must be strictly avoided.[1]

Hazard Profile and Physical Characteristics

CharacteristicDataReference
Physical State Solid[2]
Appearance Light yellow[2]
Melting Point 46 - 50 °C / 114.8 - 122 °F[2]
Boiling Point 219 °C / 426.2 °F[2]
Flash Point 113 °C / 235.4 °F[2]
Incompatible Materials Strong oxidizing agents, Strong acids[2]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas[2]

Experimental Protocols: Disposal Procedure

The disposal of this compound must be handled in accordance with all applicable federal, state, and local environmental regulations. Improper disposal of pesticide wastes is toxic and illegal.

Step 1: Personal Protective Equipment (PPE)

Before handling the material, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a self-contained breathing apparatus.[1]

Step 2: Containment of Spills and Waste

In the event of a spill or for the collection of waste material:

  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.[1][2]

  • Ventilation: Ensure the handling area is well-ventilated.[1]

  • Ignition Sources: Remove all sources of ignition as a precautionary measure.[1]

  • Containment: For spills, sweep up and shovel the material into a suitable, labeled container for disposal.[2] For routine waste, place it directly into a designated hazardous waste container.

Step 3: Waste Storage and Labeling

  • Container: Use a suitable, closed, and clearly labeled container for the disposal of this compound waste.[1] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] Keep the container tightly closed.[1]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations for hazardous waste.[1][4]

Emergency Procedures:

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]

G start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill or Waste Generated? ppe->spill spill->start No contain Contain Spill / Collect Waste - Avoid Dust Formation - Ensure Ventilation spill->contain Yes container Place in Labeled, Closed Hazardous Waste Container contain->container storage Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles container->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,3,5-Trichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling 2,3,5-Trichloropyrazine. The following procedures are based on the safety data for structurally similar compounds, namely 2,3,5-Trichloropyridine and 2,4,6-Trichloro-1,3,5-triazine, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. Users should handle this compound with extreme caution and treat it as potentially hazardous.

Immediate Safety Precautions

  • Hazard Statement: Based on analogous compounds, this compound should be considered harmful if swallowed, a cause of severe skin burns and eye damage, a potential cause of allergic skin reactions, and possibly fatal if inhaled. It may also cause respiratory irritation.

  • First Aid:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation or a rash occurs.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink a couple of glasses of water, if conscious. Seek immediate medical attention.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust, which can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Neoprene).To prevent skin contact, which can cause burns and allergic reactions.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation of dust or vapors, which may be fatal or cause respiratory irritation.
Protective Clothing A lab coat, closed-toe shoes, and long pants. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.To minimize skin exposure.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and a safety shower are readily accessible and in good working order.

  • Before starting work, ensure all necessary PPE is available and in good condition.

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.

2. Handling the Solid Compound:

  • When weighing or transferring the solid, do so in a fume hood to avoid generating and inhaling dust.

  • Use appropriate tools (e.g., spatula, scoop) to handle the solid. Avoid creating dust clouds.

  • After handling, thoroughly wash hands and any exposed skin.

3. Preparing Solutions:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the process generates heat, cool the container as needed.

  • Ensure the chosen solvent is compatible with the compound and the experimental procedure.

4. Spill Management:

  • Small Spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • If safe to do so, contain the spill to prevent it from spreading.

Disposal Plan

  • Waste Identification and Segregation: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and cleaning materials, must be treated as hazardous waste.

  • Containerization: Collect all hazardous waste in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the full chemical name.

  • Disposal Method: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][2] This process should include afterburners and scrubbers to neutralize harmful byproducts.

  • Regulatory Compliance: Contact your institution's EHS department or a certified hazardous waste disposal company to manage the transportation and final disposal in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Management Protocol handle_reaction->emergency_spill If Spill Occurs emergency_first_aid Administer First Aid handle_reaction->emergency_first_aid If Exposure Occurs cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Arrange for Professional Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.